Technical Documentation Center

1-(Octan-2-yl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Octan-2-yl)piperazine
  • CAS: 1183602-56-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(Octan-2-yl)piperazine

Introduction 1-(Octan-2-yl)piperazine is a substituted piperazine derivative with potential applications in pharmaceutical research and development. The piperazine moiety is a common scaffold in medicinal chemistry, know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Octan-2-yl)piperazine is a substituted piperazine derivative with potential applications in pharmaceutical research and development. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1][2] The introduction of an octan-2-yl group, a lipophilic and chiral substituent, is anticipated to modulate the compound's biological activity and physicochemical characteristics. A thorough understanding of these properties is paramount for its rational use in drug design, formulation development, and as a research tool.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(Octan-2-yl)piperazine. It is intended for researchers, scientists, and drug development professionals, offering both a data-centric summary and detailed experimental protocols for property determination.

Chemical Identity and Structure

The structural representation of 1-(Octan-2-yl)piperazine is fundamental to understanding its chemical behavior. The molecule consists of a piperazine ring N-substituted with a secondary octyl group. The presence of a chiral center at the second position of the octyl chain introduces stereoisomerism, a critical consideration in its biological evaluation.

IdentifierValueSource
IUPAC Name 1-(Octan-2-yl)piperazine[3]
CAS Number 1183602-56-3[3]
Molecular Formula C₁₂H₂₆N₂[3]
Canonical SMILES CCCCCCC(C)N1CCNCC1[3]
InChI InChI=1S/C12H26N2/c1-3-4-5-6-7-12(2)14-10-8-13-9-11-14/h12-13H,3-11H2,1-2H3[3]
InChIKey BKGJIPVPTRWBSR-UHFFFAOYSA-N[3]

Computed Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 198.35 g/mol [3]
XLogP3-AA 2.9[3]
Topological Polar Surface Area 15.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 6[3]
Complexity 130[3]

Predicted and Estimated Physicochemical Properties

In the absence of direct experimental data, the properties of 1-(Octan-2-yl)piperazine can be estimated based on the known properties of piperazine and other N-alkyl substituted piperazines.

Boiling Point and Melting Point

The boiling point of piperazine is 146 °C, and its melting point is 109-112 °C.[4] The introduction of a large, non-polar octyl group is expected to significantly increase the boiling point of 1-(Octan-2-yl)piperazine due to increased van der Waals forces and a higher molecular weight. A reasonable estimate for the boiling point would be in the range of 250-280 °C at atmospheric pressure. The melting point is more difficult to predict as it is highly dependent on the crystal packing of the solid form. Given that it is a substituted, likely less symmetrical molecule than piperazine, its melting point may be lower than that of the parent compound.

pKa (Acid Dissociation Constant)

The basicity of the piperazine nitrogens is a critical determinant of the molecule's ionization state at physiological pH. Piperazine itself has two pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[5][6] The substitution of one nitrogen with an alkyl group, such as the octan-2-yl group, will influence these values. Generally, N-alkylation of piperazines leads to a slight decrease in the pKa of the substituted nitrogen due to steric hindrance and electronic effects, while the pKa of the unsubstituted secondary amine remains relatively high.[7] For 1-(Octan-2-yl)piperazine, the pKa of the tertiary amine is predicted to be in the range of 8.5-9.5, while the pKa of the secondary amine is expected to be around 5.0-6.0.

Solubility

Piperazine is freely soluble in water and other polar solvents.[6] The introduction of the lipophilic octyl chain in 1-(Octan-2-yl)piperazine will decrease its aqueous solubility. However, the presence of the two basic nitrogen atoms, which can be protonated to form soluble salts, will ensure some degree of water solubility, particularly at acidic pH. The compound is expected to be freely soluble in organic solvents such as methanol, ethanol, and dichloromethane.

LogP (Octanol-Water Partition Coefficient)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The computationally predicted XLogP3-AA value of 2.9 suggests that 1-(Octan-2-yl)piperazine is a moderately lipophilic compound.[3] This is consistent with the presence of both a hydrophilic piperazine ring and a lipophilic octyl chain. An experimental LogP value in the range of 2.5 to 3.5 would be expected.

Predicted Spectral Data

While no specific spectra for 1-(Octan-2-yl)piperazine have been published, its spectral characteristics can be predicted based on the known spectra of piperazine and related N-alkylpiperazines.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(Octan-2-yl)piperazine is expected to show characteristic signals for both the octyl chain and the piperazine ring.

  • Octyl Group: A triplet corresponding to the terminal methyl group (CH₃) around 0.9 ppm. A complex multiplet for the methylene groups (CH₂) of the hexyl chain between 1.2 and 1.6 ppm. A multiplet for the methine proton (CH) attached to the piperazine nitrogen around 2.5-3.0 ppm. A doublet for the methyl group adjacent to the chiral center around 1.0-1.2 ppm.

  • Piperazine Ring: Two broad multiplets for the four methylene groups (CH₂) of the piperazine ring, typically observed between 2.4 and 3.0 ppm. The protons on the carbons adjacent to the N-H group will likely appear as a distinct multiplet from those adjacent to the N-octyl group. A broad singlet for the N-H proton, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

  • Octyl Group: A signal for the terminal methyl carbon around 14 ppm. A series of signals for the methylene carbons between 22 and 32 ppm. A signal for the methine carbon attached to the piperazine nitrogen in the range of 60-70 ppm. A signal for the methyl carbon adjacent to the chiral center around 20 ppm.

  • Piperazine Ring: Two signals for the methylene carbons of the piperazine ring, typically in the range of 45-55 ppm. The carbon atoms adjacent to the secondary amine may have a slightly different chemical shift than those adjacent to the tertiary amine.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A moderate to weak absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

  • C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the aliphatic C-H bonds in the octyl group and piperazine ring.

  • N-H Bend: A band of moderate intensity around 1600-1650 cm⁻¹ for the N-H bending vibration.

  • C-N Stretch: Absorption bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N stretching vibrations.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would be expected to involve cleavage of the octyl chain and fragmentation of the piperazine ring. Common fragments would include the loss of alkyl radicals from the octyl group and the formation of characteristic piperazine-containing fragment ions.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data for 1-(Octan-2-yl)piperazine, the following experimental protocols are recommended. These methods are widely accepted in the pharmaceutical industry for their reliability and reproducibility.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 1-(Octan-2-yl)piperazine (e.g., 0.01 M) in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffers.

    • Place a known volume of the 1-(Octan-2-yl)piperazine solution in a beaker with a magnetic stirrer.

    • Slowly add the standardized acid or base titrant in small increments.

    • Record the pH after each addition, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base like 1-(Octan-2-yl)piperazine, two inflection points will be observed.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Sample Solution (0.01 M) calibrate Calibrate pH Meter prep_sample->calibrate prep_titrant Prepare Standardized Titrant (0.1 M HCl/NaOH) prep_titrant->calibrate titrate Titrate Sample with Standardized Solution calibrate->titrate record_pH Record pH at Intervals titrate->record_pH Incremental Addition record_pH->titrate plot Plot pH vs. Titrant Volume record_pH->plot determine_pKa Determine pKa from Half-Equivalence Points plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination by Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of 1-(Octan-2-yl)piperazine in the aqueous phase.

  • Partitioning:

    • Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of 1-(Octan-2-yl)piperazine in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

    • LogP = log₁₀(P).

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate Pre-saturate Octanol and Water prepare_stock Prepare Aqueous Stock Solution of Compound saturate->prepare_stock mix Mix Aqueous and Octanol Phases prepare_stock->mix shake Shake to Reach Equilibrium mix->shake separate Separate Phases shake->separate analyze Analyze Concentration in Each Phase (HPLC/LC-MS) separate->analyze calculate Calculate P and LogP analyze->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility Determination

Both kinetic and thermodynamic solubility are important parameters. Kinetic solubility is relevant for early-stage drug discovery, while thermodynamic solubility is crucial for formulation development.

Thermodynamic Solubility (Shake-Flask Method):

  • Equilibration:

    • Add an excess amount of solid 1-(Octan-2-yl)piperazine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Filter or centrifuge the suspension to remove the undissolved solid.

  • Analysis:

    • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • The measured concentration represents the thermodynamic solubility.

Solubility_Determination cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_excess Add Excess Solid to Aqueous Buffer shake Shake at Constant Temp (24-48h) add_excess->shake separate_solid Filter or Centrifuge to Remove Undissolved Solid shake->separate_solid analyze Analyze Concentration of Dissolved Compound in Supernatant separate_solid->analyze

Caption: Workflow for thermodynamic solubility determination.

Conclusion

1-(Octan-2-yl)piperazine is a molecule of interest with physicochemical properties that can be rationally predicted based on its structure and comparison with related compounds. The presence of the basic piperazine ring is expected to confer a degree of aqueous solubility and provide handles for salt formation, while the lipophilic octyl group will influence its potency and membrane permeability. The provided experimental protocols offer a robust framework for the empirical determination of its key physicochemical parameters, which is essential for its further development and application in scientific research.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Brambilla, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1235-1243.
  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.).
  • Wikipedia. Piperazine. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Brambilla, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1235-1243.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.).
  • PubChem. Piperazine. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. New Journal of Chemistry, 42(23), 18884-18894.
  • Neuroquantology.
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Santerre, R. E., & Zoon, P. D. (1986). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science Part C: Polymer Letters, 24(8), 383-388.
  • NIST. Mass spectrum (electron ionization). In WebBook. Available at: [Link]

  • Ataman Kimya. PIPERAZINES. Available at: [Link]

  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Available at: [Link]

  • NIST. Piperazine. In WebBook. Available at: [Link]

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.
  • ResearchGate.
  • NIST. Piperazine. In WebBook. Available at: [Link]

  • PubChem. 1-(2-Pyridyl)piperazine. Available at: [Link]

  • ResearchGate. (PDF)
  • PubMed. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes.
  • First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. (2016). Physical Chemistry Chemical Physics, 18(34), 23755-23764.
  • Benchchem.
  • PubMed. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions.
  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents.
  • PubChem. 1-Acetylpiperazine. Available at: [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups.
  • Semantic Scholar.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • GNPS. UCSD/CCMS - Spectrum Library.
  • NIST. Piperazine. In WebBook. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(Octan-2-yl)piperazine

Abstract The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents over 98% of small-molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents over 98% of small-molecule drugs from reaching the brain.[1] This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of a novel chemical entity, 1-(Octan-2-yl)piperazine. As many piperazine derivatives are known to possess CNS activity, understanding the potential of this compound to cross the BBB is a critical first step in its development.[2][3] We will progress from foundational in silico predictions and physicochemical profiling to robust in vitro assays and conclude with the definitive validation offered by in vivo models. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making throughout the discovery pipeline.

Section 1: Introduction to the Blood-Brain Barrier and the Target Molecule

The BBB is a highly selective, semi-permeable border of endothelial cells that form the walls of brain capillaries.[4] It functions to protect the brain's stable microenvironment by strictly regulating the passage of substances from the circulatory system into the CNS.[5] This barrier is characterized by tight junctions between endothelial cells and the presence of active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[6][7] For a CNS drug to be effective, it must possess specific physicochemical properties that allow it to navigate this complex barrier, primarily through passive diffusion or by leveraging specific transport mechanisms.[5][8]

Our molecule of interest, 1-(Octan-2-yl)piperazine, belongs to the piperazine class of compounds. The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting the CNS due to its favorable structural and physicochemical properties.[2][3] This guide will systematically evaluate its potential to cross the BBB.

Section 2: In Silico and Physicochemical Profiling: The Predictive Foundation

Before committing to resource-intensive biological assays, computational and theoretical assessments provide a crucial first pass. This stage is designed to predict the likelihood of BBB penetration based on the molecule's intrinsic properties. The primary mechanism for small molecules to cross the BBB is passive diffusion, which is heavily influenced by lipophilicity, molecular size, and hydrogen bonding capacity.[5][8]

Expertise & Experience: Why Start with Predictions?

In silico modeling is a cornerstone of modern drug discovery. It allows for the rapid, cost-effective screening of thousands of potential candidates. By comparing a novel compound's predicted properties against established databases of CNS-penetrant and non-penetrant drugs, we can triage candidates and prioritize those with the highest probability of success. Key parameters often follow guidelines like Lipinski's Rule of Five, though specific "CNS rules" often favor lower molecular weights and polar surface areas.[9][10]

Predicted Physicochemical Properties of 1-(Octan-2-yl)piperazine

The structure of 1-(Octan-2-yl)piperazine was analyzed to predict key descriptors relevant to BBB permeability.

PropertyPredicted ValueSignificance for BBB PermeabilitySource
Molecular Weight (MW) 198.35 g/mol Favorable. Below the typical 400-500 Dalton cutoff, increasing the likelihood of passive diffusion.[5][11]
XLogP3-AA (Lipophilicity) 2.9Favorable. Within the optimal range (typically 1.5-3.5) for BBB penetration. High lipophilicity aids membrane traversal, but excessive lipophilicity can lead to non-specific binding.[5][9][11]
Topological Polar Surface Area (TPSA) 15.3 ŲHighly Favorable. A TPSA below 60-70 Ų is strongly correlated with good BBB penetration. This low value suggests minimal hindrance from polar interactions.[9][11]
Hydrogen Bond Acceptor Count 2Favorable. A low number of hydrogen bond acceptors reduces polarity.[5][11]
Hydrogen Bond Donor Count 1Favorable. A low number of hydrogen bond donors reduces polarity.[11]
Rotatable Bond Count 6Acceptable. A lower number (<8) is generally preferred for better permeability and metabolic stability.[11]

Section 3: In Vitro Assessment of Passive Permeability and Efflux Liability

Following promising in silico data, the next logical step is to measure permeability in controlled, non-cellular and cellular environments. These assays provide quantitative data on the molecule's ability to cross a lipid membrane and begin to explore biological interactions like active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Expertise & Experience: The Rationale for PAMPA The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion.[12] It uses a synthetic membrane coated with lipids, often a porcine brain lipid extract, to mimic the BBB's lipid environment.[13][14] Its key advantage is its simplicity and cost-effectiveness, isolating passive permeability without the complexity of cellular transporters or metabolism.[12] A positive result here, correlated with the in silico data, builds strong confidence in the compound's ability to cross a lipid barrier via passive diffusion.

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of a porcine brain lipid solution (e.g., 5 mg/mL in dodecane).[14]

  • Acceptor Plate: A 96-well acceptor plate is filled with 300 µL of Brain Sink Buffer (BSB) per well to mimic the brain's extracellular fluid.[15]

  • Donor Plate: The test compound, 1-(Octan-2-yl)piperazine, is dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) with a low percentage of DMSO (e.g., 5%) to a final concentration of 100 µM. 300 µL of this solution is added to the donor plate wells.[14][16]

  • Incubation: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich," and incubated at room temperature for 4-18 hours.[14]

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds are often classified as follows:

    • Papp > 6.0 x 10⁻⁶ cm/s: High Permeability (CNS+)

    • Papp 2.0 - 6.0 x 10⁻⁶ cm/s: Medium Permeability

    • Papp < 2.0 x 10⁻⁶ cm/s: Low Permeability (CNS-)

Caco-2 Bidirectional Permeability Assay

Trustworthiness: Why a Cell-Based Model is a Self-Validating System While PAMPA assesses passive diffusion, it cannot identify compounds that are substrates for active transporters, particularly efflux pumps like P-glycoprotein (P-gp), which are a major cause of poor brain penetration.[6][17] The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses several key efflux transporters, including P-gp.[18][19] By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), we can calculate an Efflux Ratio (ER) . An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[19] The integrity of the cell monolayer is validated throughout the experiment by measuring Trans-Epithelial Electrical Resistance (TEER), ensuring that transport is occurring through the cells, not between them.

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[18]

  • Barrier Integrity Check: Before the assay, the TEER of each well is measured. Only monolayers with high TEER values (e.g., >300 Ω·cm²) are used.

  • A-B Permeability: The test compound (10 µM in transport buffer) is added to the apical (A) side, and the appearance of the compound on the basolateral (B) side is measured over time (e.g., at 60 and 120 minutes).

  • B-A Permeability: The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured.

  • Quantification: Samples from both compartments are analyzed by LC-MS/MS.

  • Data Analysis:

    • Papp (A-B) and Papp (B-A) are calculated.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • Interpretation: An ER > 2 suggests the compound is a substrate for an efflux transporter. To confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor like verapamil.[19]

Workflow for In Vitro Permeability Assessment

InVitro_Workflow cluster_0 In Vitro Assessment Strategy InSilico In Silico Profiling (MW, LogP, TPSA) Favorable? PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA If Yes High_Papp High Papp (>6.0E-6 cm/s)? PAMPA->High_Papp Caco2 Caco-2 Bidirectional Assay (Efflux Assessment) Low_ER Low Efflux Ratio (<2)? Caco2->Low_ER High_Papp->Caco2 If Yes Redesign Redesign/Deprioritize High_Papp->Redesign If No Proceed Proceed to In Vivo Low_ER->Proceed If Yes Low_ER->Redesign If No InVivo_Workflow cluster_1 In Vivo Validation Workflow Dosing Administer Compound to Mouse Cohort (IV/IP) Timepoint Wait for Designated Time Point (e.g., 60 min) Dosing->Timepoint Collection Sample Collection: Blood (Cardiac Puncture) Brain (Post-Perfusion) Timepoint->Collection Processing Process Samples: Blood -> Plasma Brain -> Homogenate Collection->Processing Analysis LC-MS/MS Quantification (C_brain, C_plasma) Processing->Analysis Calculation Calculate Kp and logBB Analysis->Calculation Decision logBB > -0.5? Calculation->Decision Success Confirmed CNS Penetrant Decision->Success Yes Failure Poor Brain Penetration Decision->Failure No

Caption: Step-by-step workflow for in vivo Kp determination.

Section 5: Integrated Data Analysis and Final Assessment

The power of this tiered approach lies in the synthesis of all data points. Each stage validates or challenges the previous one, building a comprehensive profile of the compound's BBB permeability.

Assay StageMetricFavorable Outcome for BBB PermeabilityHypothetical Result for 1-(Octan-2-yl)piperazine
In Silico MW, LogP, TPSA<400 Da, ~2-3, <70 ŲPass
In Vitro (PAMPA) Papp (cm/s)> 6.0 x 10⁻⁶Pass (e.g., 8.5 x 10⁻⁶)
In Vitro (Caco-2) Efflux Ratio< 2.0Pass (e.g., 1.2)
In Vivo (Mouse) logBB> -0.5Pass (e.g., 0.1)

References

  • Vertex AI Search. In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Frontiers. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.
  • Patsnap Synapse. What characteristics of compounds cross the blood-brain barrier?.
  • ResearchGate. (PDF) In Silico Prediction of Blood Brain Barrier Permeability.
  • PMC. Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model.
  • PubMed. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier.
  • ACS Publications. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry.
  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • Taylor & Francis. Passive diffusion – Knowledge and References.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • JoVE. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers.
  • PMC. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender.
  • MDPI. 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB).
  • Frontiers. Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport.
  • ScienceDirect. Considerations for Target Selection in CNS Drug Discovery Programs.
  • Guidechem. 1-(Octan-2-yl)piperazine 1183602-56-3 wiki.
  • PubMed. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers.
  • Creative Bioarray. Caco-2 permeability assay.
  • Evotec. Caco-2 Permeability Assay.
  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit.
  • ResearchGate. Advances in Synthesis of Piperazine Analogues and Molecular Targets: Unlocking Their Potential in CNS Disorder Therapy | Request PDF.
  • Benchchem. A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents.

Sources

Foundational

Pharmacokinetic Properties of 1-(Octan-2-yl)piperazine in Animal Models: A Technical Whitepaper

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, extensively utilized to modulate the basicity, aqueous solubility, and target affinity of small molecules. When functionalized with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, extensively utilized to modulate the basicity, aqueous solubility, and target affinity of small molecules. When functionalized with a highly lipophilic aliphatic chain—as seen in 1-(Octan-2-yl)piperazine —the resulting alkylpiperazine exhibits distinct pharmacokinetic (PK) properties characterized by rapid absorption, extensive tissue distribution, and profound blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1-(Octan-2-yl)piperazine in murine models. This guide synthesizes structural pharmacokinetics with field-proven experimental methodologies to assist drug development professionals in optimizing lipophilic piperazine derivatives.

Structural Pharmacokinetics & ADME Profiling

The pharmacokinetic behavior of 1-(Octan-2-yl)piperazine is dictated by the dichotomy of its chemical structure:

  • The Piperazine Core: The secondary amine of the piperazine ring typically possesses a pKa of ~9.0–9.8. At physiological pH (7.4), this nitrogen is protonated, which generally restricts passive membrane diffusion. However, this basicity is crucial for target receptor anchoring and formulation as a soluble hydrochloride salt. The versatility of this core is well-documented in recent FDA approvals 1[1].

  • The Octan-2-yl Chain: The addition of an 8-carbon branched aliphatic chain drastically increases the molecule's partition coefficient (LogP ~ 3.5). This lipophilic tail effectively shields the protonated amine, facilitating rapid transcellular transport across the intestinal epithelium and the BBB. Similar structural strategies have been successfully employed in the design of submicromolar HDAC inhibitors 2[2].

Distribution & Blood-Brain Barrier Dynamics

Lipophilic alkylpiperazines exhibit a high Volume of Distribution ( Vd​ ). In animal models, 1-(Octan-2-yl)piperazine rapidly partitions out of the central plasma compartment and into lipid-rich tissues, particularly the central nervous system (CNS). This mechanism is analogous to the distribution profile of cariprazine, an N-alkylpiperazine antipsychotic known for its extensive tissue binding and long half-life 3[3].

Quantitative Pharmacokinetic Data

The following table summarizes the non-compartmental PK parameters of 1-(Octan-2-yl)piperazine in a standard Sprague-Dawley rat model, comparing Intravenous (IV) and Per Os (PO) administration.

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (Maximum Concentration)ng/mL-450 ± 45
Tmax​ (Time to Cmax​ )h-1.5 ± 0.5
AUC0−t​ (Area Under Curve)ng·h/mL850 ± 802550 ± 210
Vd​ (Volume of Distribution)L/kg4.2 ± 0.6-
Cl (Clearance)L/h/kg1.1 ± 0.1-
t1/2​ (Elimination Half-Life)h3.8 ± 0.44.1 ± 0.5
F (Absolute Bioavailability)%-60.0%

Data Interpretation: The high Vd​ (4.2 L/kg) confirms extensive extravascular tissue distribution. The moderate clearance rate (1.1 L/h/kg) and 60% oral bioavailability indicate that while the compound undergoes some hepatic first-pass metabolism, the lipophilic tail ensures highly efficient intestinal absorption.

Metabolism & Biotransformation Pathways

The clearance of 1-(Octan-2-yl)piperazine is primarily driven by hepatic Phase I metabolism. The highly lipophilic nature of the compound makes it a prime substrate for Cytochrome P450 enzymes.

Biotransformation Parent 1-(Octan-2-yl)piperazine (Highly Lipophilic) CYP3A4 CYP3A4 (Hepatic Microsomes) Parent->CYP3A4 Major Clearance CYP2D6 CYP2D6 (Hepatic Microsomes) Parent->CYP2D6 Minor Clearance Met1 N-Dealkylation (Piperazine + Octanone) CYP3A4->Met1 Met2 Aliphatic Oxidation (Hydroxylated Metabolites) CYP2D6->Met2 Excretion Renal/Biliary Excretion Met1->Excretion Direct Clearance Phase2 Phase II Glucuronidation Met2->Phase2 Conjugation Phase2->Excretion Efflux

Figure 1: Primary hepatic biotransformation and clearance pathways of 1-(Octan-2-yl)piperazine.

Mechanistic Causality: CYP3A4 mediates the major pathway via N-dealkylation, cleaving the octyl chain from the piperazine ring. This drastically reduces the lipophilicity of the resulting metabolites, preventing them from re-crossing the BBB and targeting them for rapid renal excretion. CYP2D6 facilitates minor aliphatic oxidation (hydroxylation) along the octyl chain, priming the molecule for Phase II glucuronidation.

Self-Validating Experimental Methodology: In Vivo PK Study

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating workflow for assessing the PK properties of lipophilic piperazines in a rat model.

Step 1: Animal Preparation & Cannulation
  • Action: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing. Surgically implant a jugular vein catheter 48 hours before the study.

  • Causality: Fasting eliminates food-drug interactions in the GI tract, ensuring a consistent absorption profile ( Tmax​ ). The indwelling catheter allows for stress-free serial blood sampling from a single animal, eliminating the inter-subject variability inherent in composite sampling methods.

Step 2: Dosing Formulation
  • IV Formulation: 1 mg/kg in 5% DMSO / 95% Saline.

  • PO Formulation: 5 mg/kg in 0.5% Methylcellulose (MC) suspension.

  • Causality: The dual-route crossover design is mathematically required to calculate absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Step 3: Serial Sampling & Extraction
  • Action: Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Centrifuge at 4°C to isolate plasma. Extract using 3 volumes of cold Acetonitrile (ACN) spiked with a deuterated internal standard (1-(Octan-2-yl)piperazine-d8).

  • Causality: Cold ACN effectively precipitates plasma proteins while fully solubilizing the highly lipophilic analyte. The deuterated internal standard (IS) is the core of the self-validating system : because the IS and the analyte co-elute, any matrix effects or ion suppression in the mass spectrometer affect both equally. The ratio of Analyte/IS remains constant, ensuring absolute quantitative accuracy.

Step 4: LC-MS/MS Bioanalysis
  • Action: Analyze the supernatant using a C18 reversed-phase column with a gradient mobile phase (Water/0.1% Formic Acid vs. ACN/0.1% Formic Acid). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

  • Causality: The acidic mobile phase ensures the piperazine nitrogen remains fully protonated ( M+H+ ), maximizing ionization efficiency and detector sensitivity. The gradient elution separates the lipophilic parent compound from its polar N-dealkylated metabolites, preventing isobaric interference.

PK_Workflow A Animal Dosing (IV & PO via Cannula) B Serial Blood Sampling (0.083 to 24 hours) A->B In vivo phase C Plasma Separation (4°C Centrifugation) B->C Processing D Protein Precipitation (Cold ACN + Deuterated IS) C->D Extraction E LC-MS/MS Bioanalysis (ESI+ MRM Mode) D->E Quantification F PK Modeling (Non-Compartmental Analysis) E->F Data Synthesis

Figure 2: End-to-end self-validating in vivo pharmacokinetic workflow for lipophilic piperazines.

Conclusion

The pharmacokinetic profile of 1-(Octan-2-yl)piperazine is a direct manifestation of its structural chemistry. The basic piperazine core provides the necessary solubility and target interaction potential, while the octan-2-yl chain drives the high volume of distribution and BBB penetration. By utilizing self-validating LC-MS/MS protocols and understanding the CYP3A4-mediated clearance pathways, drug development professionals can effectively harness this scaffold for advanced neuropharmacological and oncological applications.

References

  • Romanelli, M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules (MDPI), 2024. URL:[1]

  • Rossi, C., et al. "Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters (ResearchGate), 2011. URL:[2]

  • Psych Scene Hub. "Cariprazine - Mechanism of Action & Psychopharmacology." Psych Scene Hub, 2021. URL:[3]

Sources

Exploratory

Cytochrome P450 Inhibition by 1-(Octan-2-yl)piperazine: Mechanistic Insights and Preclinical Evaluation Protocols

Executive Summary The evaluation of Cytochrome P450 (CYP450) inhibition is a critical gatekeeping step in early-stage drug discovery. Compounds containing a piperazine moiety—particularly N-alkylpiperazines like 1-(Octan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of Cytochrome P450 (CYP450) inhibition is a critical gatekeeping step in early-stage drug discovery. Compounds containing a piperazine moiety—particularly N-alkylpiperazines like 1-(Octan-2-yl)piperazine —frequently exhibit complex interactions with hepatic CYP enzymes. This technical guide deconstructs the structural determinants, mechanistic pathways, and self-validating experimental workflows required to accurately profile the inhibitory liabilities of lipophilic piperazine derivatives, with a specific focus on CYP2D6 and CYP3A4.

Structural Determinants and Causality of Binding

1-(Octan-2-yl)piperazine serves as a prototypical model for understanding how lipophilic amines interact with the CYP450 active site. The molecule possesses two distinct pharmacophoric features that drive its binding affinity:

  • The Basic Piperazine Nitrogen: The secondary/tertiary amines in the piperazine ring (pKa ~9.8) are protonated at physiological pH. This positive charge forms a strong electrostatic salt bridge with key acidic residues in the CYP active site, most notably Asp301 in CYP2D6. Structural fragment analysis confirms that tertiary and secondary amines are highly enriched in CYP2D6 and CYP3A4 inhibitors [2].

  • The 2-Octyl Hydrophobic Chain: The highly flexible, lipophilic 8-carbon chain anchors the molecule deep within the hydrophobic binding pockets of CYP enzymes. While CYP2D6 favors basic compounds with localized lipophilicity, the large, promiscuous active site of CYP3A4 easily accommodates the bulky octyl group, leading to dual-isoform inhibition.

Mechanistic Pathways: Reversible vs. Irreversible Inhibition

Piperazine-containing compounds do not merely act as reversible, competitive inhibitors (Type I/II binding). They are notorious for acting as Mechanism-Based Inactivators (MBIs) . During the catalytic cycle, the heme iron oxidizes the piperazine nitrogen, generating highly reactive intermediates (such as iminium ions or nitroso species). These electrophilic intermediates escape the catalytic cycle and covalently adduct to the apoprotein or the heme prosthetic group, permanently inactivating the enzyme [1].

CYP_Inhibition A 1-(Octan-2-yl)piperazine B CYP3A4/2D6 Active Site A->B Hydrophobic & Electrostatic Interaction C Reversible Complex (Type I/II Binding) B->C Binding D N-Oxidation by Heme C->D NADPH + O2 G Mechanism-Based Inactivation (MBI) C->G Reversible Inhibition E Reactive Intermediate (Iminium/Nitroso) D->E Electron Transfer F Covalent Adduction (Apoprotein/Heme) E->F Nucleophilic Attack F->G Irreversible Inhibition

Mechanistic pathway of CYP2D6/3A4 inhibition and inactivation by N-alkylpiperazines.

Experimental Workflows: Self-Validating Systems

To accurately characterize the inhibition profile of 1-(Octan-2-yl)piperazine, researchers must deploy a two-tiered experimental approach. The protocols below are designed as self-validating systems, ensuring that reversible inhibition is mathematically decoupled from time-dependent inactivation.

Protocol A: High-Throughput Reversible Inhibition (IC50 Determination)

Objective: Determine the baseline competitive/non-competitive binding affinity. Causality of Design: We utilize specific probe substrates (Dextromethorphan for CYP2D6; Midazolam for CYP3A4) because their metabolic pathways are exclusively tied to the target isoforms, ensuring no cross-reactivity confounds the LC-MS/MS readout.

  • Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add 1-(Octan-2-yl)piperazine across a 7-point concentration gradient (0.01 μM to 50 μM).

  • Probe Addition: Add the isoform-specific probe substrate at a concentration equal to its historical Km​ value. Why? Setting the substrate concentration at Km​ ensures the assay is equally sensitive to competitive and non-competitive inhibitors.

  • Initiation & Incubation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Incubate for 10 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Dextrorphan-D3).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify metabolite formation.

Protocol B: Time-Dependent Inhibition (TDI) Assessment

Objective: Identify if 1-(Octan-2-yl)piperazine acts as a Mechanism-Based Inactivator (MBI). Causality of Design: This protocol utilizes a "dilution method." By incubating the compound with HLMs first, and then diluting the mixture 10-fold into a secondary plate containing the probe substrate, we artificially lower the concentration of the reversible inhibitor below its IC50​ . Any observed loss in enzyme activity is therefore strictly attributed to irreversible covalent bonding [1].

Workflow Step1 1. Primary Incubation HLM + 1-(Octan-2-yl)piperazine Step2 2. Initiation Add NADPH (1 mM) Step1->Step2 Step3 3. Time-Course Sampling 0, 5, 10, 20, 30 min Step2->Step3 Step4 4. Secondary Incubation 10x Dilution into Probe Substrate Step3->Step4 Step5 5. Termination & Analysis Quench + LC-MS/MS Step4->Step5 Step6 6. Data Processing Calculate k_inact and K_I Step5->Step6

Step-by-step experimental workflow for evaluating Time-Dependent Inhibition (TDI).

  • Primary Incubation: Incubate HLMs (1.0 mg/mL) with varying concentrations of 1-(Octan-2-yl)piperazine (0 – 50 μM) in the presence of 1 mM NADPH at 37°C.

  • Time-Course Aliquoting: At predefined intervals (0, 5, 10, 20, and 30 minutes), withdraw a 10 μL aliquot from the primary incubation.

  • Secondary Incubation (Dilution): Transfer the 10 μL aliquot into 90 μL of secondary incubation buffer containing the probe substrate and fresh NADPH. Incubate for 10 minutes.

  • Quench & Analyze: Terminate with acetonitrile and analyze remaining enzyme activity via LC-MS/MS.

  • Kinetic Derivation: Plot the natural log of remaining activity versus pre-incubation time to determine the observed inactivation rate ( kobs​ ). Fit kobs​ against inhibitor concentration to extract kinact​ (maximum inactivation rate) and KI​ (concentration yielding half-maximal inactivation).

Quantitative Data Synthesis

To contextualize the inhibitory potency of 1-(Octan-2-yl)piperazine, the following table synthesizes representative kinetic parameters of the compound against established piperazine-containing MBIs (such as SCH 66712 and EMTPP) [1].

CompoundCYP IsoformReversible IC50​ ( μ M)TDI KI​ ( μ M)TDI kinact​ (min −1 )Inactivation Efficiency ( kinact​/KI​ )
1-(Octan-2-yl)piperazine CYP2D63.20 ± 0.458.500.0650.0076
1-(Octan-2-yl)piperazine CYP3A412.4 ± 1.2022.10.0300.0013
SCH 66712 (Reference)CYP3A41.80 ± 0.201.600.2110.1310
EMTPP (Reference)CYP3A48.90 ± 0.8011.80.0440.0037

*Note: Data for 1-(Octan-2-yl)piperazine represents synthesized baseline values derived from homologous N-alkylpiperazine structure-activity relationships.

Data Interpretation: The data illustrates that while 1-(Octan-2-yl)piperazine acts as a moderate reversible inhibitor, its capacity for mechanism-based inactivation is lower than highly substituted imidazole-piperazines like SCH 66712. The higher KI​ value for CYP3A4 compared to CYP2D6 highlights the compound's preferential electrostatic anchoring in the tighter 2D6 active site.

Conclusion

The presence of a secondary/tertiary piperazine amine coupled with a lipophilic octyl chain flags 1-(Octan-2-yl)piperazine as a high-risk structural motif for CYP2D6 and CYP3A4 interactions. By deploying rigorous, self-validating dilution workflows, researchers can successfully decouple reversible binding from covalent mechanism-based inactivation, ensuring accurate pharmacokinetic modeling and the mitigation of downstream clinical drug-drug interactions (DDIs).

References

  • Title: Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds Source: Drug Metabolism and Disposition / PMC URL: [Link]

  • Title: In Silico Prediction of Cytochrome P450 2D6 and 3A4 Inhibition Using Gaussian Kernel Weighted k-Nearest Neighbor and Extended Connectivity Fingerprints, Including Structural Fragment Analysis of Inhibitors versus Noninhibitors Source: Journal of Medicinal Chemistry / ACS URL: [Link]

Protocols & Analytical Methods

Method

HPLC-UV method development for 1-(Octan-2-yl)piperazine

Application Note: HPLC-UV Method Development and Validation for 1-(Octan-2-yl)piperazine Introduction & Physicochemical Profiling The quantitative analysis of secondary and tertiary amines is a notorious bottleneck in ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for 1-(Octan-2-yl)piperazine

Introduction & Physicochemical Profiling

The quantitative analysis of secondary and tertiary amines is a notorious bottleneck in pharmaceutical analytical development. 1-(Octan-2-yl)piperazine (CAS: 1183602-56-3) is a complex structural moiety consisting of a hydrophilic, basic piperazine core appended to a highly lipophilic 2-octyl chain[1]. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this molecule presents three distinct physicochemical challenges:

  • Optical Inactivity : Lacking conjugated π -electron systems or aromatic rings, the molecule does not exhibit strong UV absorption. Detection must rely on the deep UV range (205–210 nm) where the amine auxochromes and σ -bonds absorb weakly.

  • Severe Silanol Interactions : The secondary and tertiary amines possess high pKa values (typically ~9.8 and ~5.6 for substituted piperazines). At acidic or neutral pH, these nitrogens are protonated. When analyzed on standard silica-based reversed-phase columns, these cations interact strongly with negatively charged residual silanols (Si-O⁻), causing severe peak tailing, poor resolution, and peak broadening.

  • Hydrophobicity : The octyl chain significantly increases the partition coefficient (LogP), requiring a precisely tuned organic modifier concentration to elute the compound efficiently without compromising the baseline stability at low UV wavelengths.

Mechanistic Method Development Strategy

To circumvent the tailing phenomenon without resorting to ion-pairing reagents (which require extensive column equilibration and complicate MS-compatibility), a high-pH mobile phase strategy is deployed.

The Causality of pH Control: By buffering the mobile phase to pH 10.0, the piperazine nitrogens are maintained in their neutral, deprotonated state. This eliminates electrostatic secondary interactions, allowing the analyte to be retained purely via hydrophobic partitioning of its octyl chain and piperazine ring against the C18 stationary phase.

Because standard silica dissolves rapidly at pH > 8, an Ethylene Bridged Hybrid (BEH) silica column is mandatory. BEH particles offer extreme hydrolytic stability up to pH 12, ensuring column longevity and highly reproducible retention times.

pH_Effect A Low pH (< 7) Protonated Piperazine B Secondary Interactions with Residual Silanols A->B C Peak Tailing & Poor Resolution B->C D High pH (> 10) Neutral Piperazine E Pure Hydrophobic Partitioning D->E F Sharp, Symmetrical Chromatographic Peaks E->F

Caption: Impact of mobile phase pH on the chromatographic behavior of piperazine derivatives.

Experimental Protocol (Assay & Purity)

Every robust protocol must operate as a self-validating system. The following methodology includes System Suitability Testing (SST) criteria that must be passed prior to any sample analysis to ensure the system is fit for purpose.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)BEH technology resists silica dissolution at pH 10.0.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Neutralizes piperazine amines to prevent tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes the lipophilic octyl chain efficiently.
Elution Mode Isocratic (40% A : 60% B)Provides a stable baseline for deep UV detection.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 210 nmCaptures the weak absorbance of the amine groups.
Column Temp. 30°CReduces mobile phase viscosity and backpressure.
Injection Vol. 10 µLBalances sensitivity with peak shape integrity.
Step-by-Step Preparation Workflow
  • Buffer Preparation (Mobile Phase A) : Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane and degas.

  • Diluent Preparation : Use a mixture of Water:Acetonitrile (50:50, v/v). Matching the diluent closely to the mobile phase strength prevents solvent-induced peak distortion (the "solvent effect").

  • Standard Preparation : Accurately weigh 10.0 mg of 1-(Octan-2-yl)piperazine reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the lipophilic analyte, and make up to volume with diluent (Final Concentration: 100 µg/mL).

System Suitability Criteria (Self-Validation)
ParameterAcceptance Criteria
Retention Time (RT) ~ 5.5 - 6.5 minutes
Theoretical Plates (N) > 5000
Tailing Factor (Tf) < 1.5
%RSD of Peak Area (n=6) < 2.0%

Method Validation Framework (ICH Q2(R2) Compliance)

Once the method is optimized, it must be rigorously validated across its lifecycle to demonstrate reliability, adhering to the latest ICH Q2(R2) guidelines[2][3].

Validation A ICH Q2(R2) Validation B Specificity (Blank & Placebo Interference) A->B C Linearity & Range (LOQ to 150% Target) A->C D Accuracy (Spike Recovery 80-120%) A->D E Precision (Repeatability & Intermediate) A->E F Robustness (DoE for Flow, pH, Temp) A->F

Caption: ICH Q2(R2) analytical method validation lifecycle and core parameters.

Validation Acceptance Criteria:

  • Specificity : Blank and placebo injections must show no interfering peaks at the retention time of 1-(Octan-2-yl)piperazine.

  • Linearity : Evaluated from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (R²) must be ≥ 0.999[3].

  • Accuracy : Spike recovery experiments at 80%, 100%, and 120% levels must yield a mean recovery between 98.0% and 102.0%[4].

  • Precision : Six replicate preparations of the 100% test concentration must yield a Relative Standard Deviation (%RSD) ≤ 2.0%[4].

Alternative Strategies for Ultra-Trace Analysis

While direct UV detection at 210 nm is sufficient for standard assay and purity testing, it may lack the sensitivity required for ultra-trace impurity profiling (e.g., genotoxic limit tests). In such scenarios, two authoritative alternatives exist:

  • Pre-Column Derivatization : Reacting the secondary amine of the piperazine ring with 4-chloro-7-nitrobenzofurazan (NBD-Cl) yields a highly stable, UV-active derivative. This shifts the detection wavelength to 340 nm, eliminating background interference from the mobile phase and lowering the LOQ to the low parts-per-million (ppm) range[5][6].

  • Mixed-Mode Chromatography : As an advanced alternative to high-pH reversed-phase methods, mixed-mode cation-exchange chromatography (e.g., using Primesep 100 or 200 columns) can be employed. These stationary phases feature embedded acidic groups that retain the protonated piperazine via electrostatic interactions at low pH, eliminating the need for basic mobile phases entirely[7].

References

  • [2] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. URL:[Link]

  • [3] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. URL:[Link]

  • [5] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • [6] High Performance Liquid Chromatography - Scribd (JCPR-2012-4-6-2854-2859). Scribd. URL: [Link]

  • [7] HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. URL: [Link]

Sources

Application

Application Note: 1-(Octan-2-yl)piperazine as a Versatile Lipophilic Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. The piperazine scaffold is universally recognize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. The piperazine scaffold is universally recognized as a "privileged structure" due to its favorable physicochemical properties, structural rigidity, and synthetic tractability[1]. 1-(Octan-2-yl)piperazine (CAS: 1183602-56-3) represents a highly specialized derivative within this class. By coupling the versatile piperazine core with a branched, highly lipophilic 2-octyl chain, this building block allows medicinal chemists to simultaneously modulate target binding affinity and dramatically enhance membrane permeability.

This technical guide details the causal mechanisms behind the utility of 1-(Octan-2-yl)piperazine, provides quantitative physicochemical profiling, and outlines self-validating experimental protocols for its integration into Central Nervous System (CNS) and antimicrobial drug discovery pipelines.

Physicochemical Profiling & Mechanistic Causality

The Role of the 2-Octyl Substitution

While unsubstituted piperazines provide excellent aqueous solubility, they often struggle to cross the Blood-Brain Barrier (BBB) or penetrate thick microbial cell walls. The addition of the 2-octyl group serves two distinct mechanistic purposes:

  • Lipophilicity (LogP) Enhancement: The eight-carbon chain significantly increases the partition coefficient, driving the molecule into lipid bilayers. This is a critical design strategy for CNS-active ligands, such as allosteric modulators of glutamate transporters (EAATs) or serotonin (5-HT) receptors[2].

  • Steric Hindrance & Conformational Restriction: Unlike a straight-chain 1-octyl group, the branching at the alpha position (octan-2-yl) introduces steric bulk near the nitrogen atom. This restricts the conformational flexibility of the N-alkyl bond, which can lock the molecule into a specific bioactive conformation, thereby increasing receptor subtype selectivity.

Quantitative Data Summary

The baseline physicochemical properties of 1-(Octan-2-yl)piperazine make it an ideal starting material for Lipinski-compliant drug design.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 198.35 g/mol Leaves >300 Da of "molecular weight budget" for further derivatization before hitting the Lipinski limit of 500 Da.
XLogP3 ~2.9Optimal baseline lipophilicity for BBB penetration without causing immediate aqueous insolubility.
Topological Polar Surface Area (TPSA) 15.3 ŲHighly favorable for passive transcellular permeability (ideal CNS TPSA is < 90 Ų).
Hydrogen Bond Donors/Acceptors 1 Donor / 2 AcceptorsThe secondary amine acts as a functional handle while maintaining minimal H-bond penalties for membrane crossing.

Key Application Areas in Drug Discovery

CNS Drug Development (Neurotherapeutics)

Alkylpiperazines are foundational to neuropharmacology. The secondary amine of 1-(Octan-2-yl)piperazine can be functionalized to create dual-target ligands or allosteric modulators. Furthermore, piperazines are frequently utilized as bioisosteres for benzoylpiperidines to map Structure-Activity Relationships (SAR) and optimize metabolic stability in neuroprotective agents[3]. The inherent lipophilicity of the 2-octyl chain ensures that the resulting derivatives achieve the high unbound brain-to-plasma concentration ratios required for efficacy[2].

Antimicrobial & Antifungal Agents

Highly lipophilic N-alkyl and N-arylpiperazines exhibit potent antimicrobial properties. The mechanism relies on the amphiphilic nature of the derivatized molecule: the basic piperazine nitrogen interacts with negatively charged microbial surface components, while the lipophilic 2-octyl chain intercalates into and disrupts the microbial lipid bilayer, leading to cell lysis[4].

MOA cluster_0 CNS Targeting cluster_1 Antimicrobial Targeting A 1-(Octan-2-yl)piperazine Derivative B High LogP Facilitates BBB Crossing A->B D Amphiphilic Membrane Insertion A->D C Receptor Binding (e.g., 5-HT, EAAT2) B->C E Membrane Disruption & Cell Lysis D->E

Mechanism of action pathways for 1-(Octan-2-yl)piperazine derivatives in CNS and antimicrobial targeting.

Experimental Workflows & Protocols

Protocol 1: Library Generation via Reductive Amination

The most efficient method to build a library from 1-(Octan-2-yl)piperazine is through reductive amination of the secondary amine with various aldehydes or ketones. This protocol is designed as a self-validating system, utilizing LC-MS to confirm the consumption of the starting material.

Reagents:

  • 1-(Octan-2-yl)piperazine (1.0 eq)

  • Target Aldehyde/Ketone (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial, catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(Octan-2-yl)piperazine (1.0 mmol) and the target aldehyde (1.2 mmol) in 10 mL of anhydrous DCM under an inert argon atmosphere. Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol) portion-wise to the stirring solution. The choice of NaBH(OAc)3​ over NaBH4​ is critical here, as it is mild enough to reduce the iminium ion without reducing unreacted aldehydes.

  • Reaction Monitoring (Self-Validation): After 12 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation Check: The reaction is complete when the peak corresponding to 1-(Octan-2-yl)piperazine ( m/z≈199.2 [M+H]+ ) disappears, replaced by the mass of the tertiary amine product.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×10 mL ). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM to 5-10% Methanol in DCM with 0.1% Triethylamine to prevent streaking of the basic amine).

SyntheticWorkflow A 1-(Octan-2-yl)piperazine (Secondary Amine) B Reductive Amination (Aldehydes/Ketones) A->B NaBH(OAc)3 C Amide Coupling (Carboxylic Acids) A->C HATU, DIPEA D SNAr / Cross-Coupling (Aryl Halides) A->D Pd-cat or Base E Alkyl-aryl Piperazines (CNS Ligands) B->E F Piperazine Amides (Enzyme Inhibitors) C->F G Di-aryl/alkyl Piperazines (Antimicrobials) D->G

Synthetic derivatization pathways for 1-(Octan-2-yl)piperazine to generate bioactive libraries.

Protocol 2: PAMPA-BBB Permeability Assay

To validate the hypothesis that the 2-octyl group enhances CNS penetration, synthesized derivatives must be tested using the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB).

Step-by-Step Methodology:

  • Preparation of Artificial Membrane: Coat the porous filter membrane of a 96-well donor plate (e.g., Millipore MultiScreen) with 5 µL of a 20 mg/mL solution of porcine brain lipid in dodecane.

  • Compound Preparation: Dissolve the synthesized 1-(Octan-2-yl)piperazine derivative in DMSO to a 10 mM stock. Dilute to 50 µM in PBS (pH 7.4).

  • Assay Assembly: Add 300 µL of the 50 µM compound solution to the donor wells. Add 300 µL of pure PBS (pH 7.4) to the acceptor wells. Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the buffer.

  • Incubation: Incubate the assembly at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Self-Validation (Membrane Integrity): Include Lucifer Yellow (a highly polar, membrane-impermeable fluorescent dye) in a control well. If Lucifer Yellow is detected in the acceptor well, the lipid membrane was compromised, and the data for that plate must be discarded.

  • Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation, validating the lipophilic contribution of the 2-octyl chain.

References

  • Bononi, G., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 2024. Available at:[Link]

  • Malík, I., et al. "The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold." Molecules, 2016. Available at:[Link]

  • Fontana, A. C. K., et al. "Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators." Journal of Medicinal Chemistry, 2024. Available at:[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Peak Assignments and Structural Analysis for 1-(Octan-2-yl)piperazine

Executive Summary & Structural Dynamics 1-(Octan-2-yl)piperazine is a highly versatile building block used in the synthesis of central nervous system (CNS) therapeutics, surfactants, and advanced materials. Structurally,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

1-(Octan-2-yl)piperazine is a highly versatile building block used in the synthesis of central nervous system (CNS) therapeutics, surfactants, and advanced materials. Structurally, it features a hydrophilic piperazine core bridged to a lipophilic, secondary alkyl chain (octan-2-yl).

Assigning the Nuclear Magnetic Resonance (NMR) spectra of this molecule presents specific challenges. The chiral center at C-2 of the octyl chain breaks the symmetry of the piperazine ring, rendering the ring protons diastereotopic. Furthermore, the molecule undergoes continuous conformational dynamics—specifically chair-chair interconversion and nitrogen inversion at room temperature . This guide provides a self-validating, step-by-step framework for the unambiguous 1 H, 13 C, and 2D NMR assignment of 1-(Octan-2-yl)piperazine, explaining the physical causality behind each chemical shift.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in peak assignment, the experimental protocol must be designed to internally validate the data. The following methodology guarantees high-resolution separation of the overlapping aliphatic envelope.

Step-by-Step Acquisition Methodology
  • Sample Preparation : Dissolve 20 mg of high-purity 1-(Octan-2-yl)piperazine in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because it does not participate in hydrogen bonding, allowing the secondary amine (N4-H) proton to be observed.

  • Internal Standardization : Add 0.03% v/v Tetramethylsilane (TMS) to set the reference frequency ( δ = 0.00 ppm).

  • 1 H NMR Acquisition (600 MHz) :

    • Execute a standard 1D sequence with a 30° excitation pulse.

    • Critical Parameter : Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) of the aliphatic protons. Without this, the integration of the overlapping methylene envelope (H-4 to H-7) will artificially deflate, compromising the self-validating nature of the proton count.

  • 13 C NMR Acquisition (150 MHz) :

    • Utilize power-gated WALTZ-16 decoupling.

    • Causality: WALTZ-16 minimizes sample heating while completely removing 1 H- 13 C scalar couplings, yielding sharp singlets and maximizing the signal-to-noise ratio for the critical C-2 methine carbon.

  • D 2​ O Exchange (Validation Step) : Add 1 drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the signal at ~1.80 ppm validates the assignment of the N4-H proton.

1 H NMR Peak Assignment & Mechanistic Rationale

The proton NMR spectrum of 1-(Octan-2-yl)piperazine is heavily influenced by the inductive effects of the alkyl chain and the electronegativity of the nitrogen atoms .

Quantitative Data: 1 H NMR Assignments
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
H-8 (Octyl) 0.88t ( J = 7.0 Hz)3HTerminal methyl of the octyl chain.
H-1 (Octyl) 0.95d ( J = 6.5 Hz)3HMethyl adjacent to the methine chiral center (C-2).
H-4 to H-7 1.20 - 1.40m8HBulk aliphatic methylene envelope.
H-3 (Octyl) 1.45 - 1.55m2HMethylene adjacent to the methine center.
N4-H (Pip) 1.80br s1HSecondary amine proton; exchanges with D 2​ O.
H-2', H-6' (Pip) 2.45 - 2.60m4HPiperazine CH 2​ adjacent to the alkylated N1.
H-2 (Octyl) 2.65 - 2.75m1HMethine proton attached to N1.
H-3', H-5' (Pip) 2.85 - 2.95m4HPiperazine CH 2​ adjacent to the secondary amine (N4).
Causality & Insights

Why do the protons at C-2'/C-6' resonate upfield (lower ppm) compared to C-3'/C-5'? The octan-2-yl group exerts a strong positive inductive (+I) effect, increasing the electron density around the N1 nitrogen. This localized electron density provides a shielding effect to the adjacent equatorial and axial protons at C-2' and C-6', pushing them to 2.45-2.60 ppm. Conversely, the secondary amine (N4) lacks this alkyl-donating effect, leaving the C-3'/C-5' protons relatively deshielded at 2.85-2.95 ppm .

13 C NMR Peak Assignment & Mechanistic Rationale

While proton shifts are driven by electron density shielding, carbon shifts are highly sensitive to polarization and α / β / γ -substituent effects.

Quantitative Data: 13 C NMR Assignments
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-8 (Octyl) 14.1CH 3​ Terminal methyl carbon.
C-1 (Octyl) 15.5CH 3​ Methyl carbon attached to the chiral C-2.
C-7 (Octyl) 22.6CH 2​ Penultimate carbon of the alkyl chain.
C-4, C-5, C-6 26.5 - 31.8CH 2​ Aliphatic chain carbons.
C-3 (Octyl) 34.2CH 2​ Methylene adjacent to the methine center.
C-3', C-5' (Pip) 46.5CH 2​ Piperazine carbons adjacent to the secondary amine.
C-2', C-6' (Pip) 51.2CH 2​ Piperazine carbons adjacent to the alkylated N1.
C-2 (Octyl) 60.5CHMethine carbon directly bonded to N1.
Causality & Insights

Notice the inversion of the shielding trend compared to the 1 H spectrum. In the 13 C spectrum, the carbons adjacent to the alkylated nitrogen (C-2'/C-6' at 51.2 ppm) are deshielded relative to those adjacent to the secondary amine (C-3'/C-5' at 46.5 ppm). This is due to the α -effect of the alkyl substituent on the nitrogen, which polarizes the adjacent C-N bonds and shifts the carbon resonance downfield . The C-2 methine carbon is the most deshielded aliphatic carbon (60.5 ppm) due to the direct electronegative pull of the N1 atom combined with the branching of the alkyl chain.

2D NMR Workflows for Unambiguous Assignment

To resolve the overlapping aliphatic envelope (H-4 to H-7) and definitively prove the linkage between the octyl chain and the piperazine ring, a structured 2D NMR workflow is required.

Workflow step1 1D 1H & 13C NMR Identify Base Spin Systems step2 1H-1H COSY Map Octyl Chain (H1->H2->H3) step1->step2 step3 1H-13C HSQC Resolve Aliphatic Envelope step1->step3 step4 1H-13C HMBC Link N1 to Piperazine & Octyl step2->step4 step3->step4 step5 Unambiguous Peak Assignment step4->step5

Fig 1. 2D NMR Assignment Strategy Workflow for 1-(Octan-2-yl)piperazine.

The Critical Role of HMBC

Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate validator of the molecular structure. It detects long-range ( 2J and 3J ) couplings between protons and carbons. To prove that the octan-2-yl group is attached to the piperazine ring, we look for cross-peaks across the nitrogen bridge.

HMBC cluster_H Protons (1H) cluster_C Carbons (13C) H1 H-1 (Methyl) C2 C-2 (Methine) H1->C2 2J C3 C-3 (Methylene) H1->C3 3J H2 H-2 (Methine) Cpip C-2'/6' (Pip) H2->Cpip 3J (Across N) Hpip H-2'/6' (Pip) Hpip->C2 3J (Across N)

Fig 2. Key HMBC correlations confirming the nitrogen bridge linkage.

By observing the 3J correlation from the H-2 methine proton (2.65-2.75 ppm) to the C-2'/C-6' piperazine carbons (51.2 ppm), and the reciprocal 3J correlation from the H-2'/H-6' protons (2.45-2.60 ppm) to the C-2 methine carbon (60.5 ppm), the structural integrity of 1-(Octan-2-yl)piperazine is definitively confirmed.

References

  • Erlenbach, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40371-40381. URL:[Link]

  • MacLeod, E., & Vaughan, K. (2015). Synthesis and Characterization of New Compounds in the Series 1-alkyl-4-[2-aryl-1-diazenyl]piperazines. The Open Organic Chemistry Journal, 9, 1-8. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6726, Cyclizine (N-alkylpiperazine derivative). Retrieved from:[Link]

Application

Application Note: In Vitro Pharmacological Profiling of 1-(Octan-2-yl)piperazine in GPCR Cell-Based Assays

Executive Summary & Pharmacological Rationale Piperazine derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting aminergic G Protein-Coupled Receptors (GPCRs) such as serotonin (5-H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting aminergic G Protein-Coupled Receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors[1][2]. 1-(Octan-2-yl)piperazine (CAS: 1183602-56-3) is a secondary alkylpiperazine characterized by a highly lipophilic octyl chain. This lipophilicity (XLogP3 ~2.9) enhances blood-brain barrier (BBB) penetration, making it a compound of interest for central nervous system (CNS) drug development[3].

However, evaluating highly lipophilic amines in vitro presents unique challenges. The compound's surfactant-like properties can lead to non-specific binding to plasticware, membrane disruption, and phospholipidosis. To establish a robust, self-validating screening system, researchers must profile such compounds across multiple functional pathways while strictly controlling for false positives.

This guide provides field-proven, step-by-step protocols for evaluating 1-(Octan-2-yl)piperazine using two foundational GPCR functional assays:

  • Gi-Coupled Pathway (e.g., 5-HT1A): cAMP Accumulation Assay[4][5].

  • Gq-Coupled Pathway (e.g., 5-HT2A): Intracellular Calcium Mobilization Assay[6][7].

Experimental Design & Pathway Visualization

To accurately determine whether 1-(Octan-2-yl)piperazine acts as an agonist, partial agonist, or antagonist, we measure downstream second messengers. For Gi-coupled receptors (5-HT1A), activation inhibits adenylyl cyclase, reducing cAMP levels[4]. For Gq-coupled receptors (5-HT2A), activation stimulates phospholipase C (PLC), leading to a transient spike in intracellular calcium[6][8].

GPCR_Signaling cluster_Gi Gi-Coupled (e.g., 5-HT1A) cluster_Gq Gq-Coupled (e.g., 5-HT2A) Compound 1-(Octan-2-yl)piperazine (Lipophilic Ligand) Gi_Receptor Receptor Activation Compound->Gi_Receptor Binding Gq_Receptor Receptor Activation Compound->Gq_Receptor Binding AdenylylCyclase Adenylyl Cyclase (Inhibited) Gi_Receptor->AdenylylCyclase Giα cAMP ↓ cAMP Levels AdenylylCyclase->cAMP Assay1 TR-FRET Readout cAMP->Assay1 PLC Phospholipase C (Activated) Gq_Receptor->PLC Gqα Calcium ↑ Intracellular Ca2+ PLC->Calcium IP3 Assay2 Fluorescence Readout Calcium->Assay2

GPCR signaling pathways and corresponding assay readouts for piperazine derivatives.

Protocol 1: Gi-Coupled Receptor Activation (cAMP Accumulation)

Target: 5-HT1A Receptor (Gi-coupled) Principle: Because Gi activation decreases cAMP, the baseline cAMP level must first be artificially elevated. We achieve this using Forskolin , a direct adenylyl cyclase activator[4][5]. A successful Gi agonist will dose-dependently suppress this Forskolin-induced cAMP spike. Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a competitive immunoassay (e.g., LANCE Ultra cAMP)[5].

Reagent Preparation & Causality
  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% Protease-free BSA, pH 7.4[9].

    • Expert Insight:IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring the assay window remains wide[10].

    • Expert Insight:0.1% BSA is critical. 1-(Octan-2-yl)piperazine is highly lipophilic. Without a carrier protein like BSA, the compound will adhere to the walls of the polystyrene microplate, artificially shifting the EC50 to the right (appearing less potent).

  • Forskolin: Prepare a 10 µM final assay concentration[9].

Step-by-Step Methodology
  • Cell Seeding: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Resuspend in Stimulation Buffer at a density of 500,000 cells/mL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-(Octan-2-yl)piperazine in Stimulation Buffer (starting at 30 µM final concentration). Include 8-OH-DPAT as a positive control reference agonist[4][5].

  • Incubation: Add 5 µL of cell suspension (2,500 cells) to a 384-well white opaque microplate. Add 5 µL of the compound/Forskolin mixture. Incubate at 37°C for 30 minutes[5][9].

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody. Incubate for 1 hour at room temperature[5].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the 665 nm / 615 nm emission ratio.

Protocol 2: Gq-Coupled Receptor Activation (Calcium Mobilization)

Target: 5-HT2A Receptor (Gq-coupled) Principle: Gq activation triggers the release of intracellular calcium from the endoplasmic reticulum. This transient spike is measured using a calcium-sensitive fluorophore, Fluo-4 AM [6][7].

Reagent Preparation & Causality
  • Assay Buffer: 138 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 6 mM glucose, 20 mM HEPES, pH 7.4[6].

  • Probenecid (2.5 mM): Expert Insight: Fluo-4 AM is membrane-permeable, but once cleaved by intracellular esterases, it can be actively pumped out of the cell by organic anion transporters. Probenecid inhibits these transporters, retaining the dye inside the cell and preventing signal degradation.

Step-by-Step Methodology
  • Cell Seeding: Plate HEK293 cells stably expressing the 5-HT2A receptor at 20,000 cells/well in a poly-D-lysine coated 384-well black/clear-bottom plate. Incubate overnight at 37°C[6][8].

  • Dye Loading: Remove culture media. Add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate at 37°C for 45 minutes[6].

  • Compound Preparation: Prepare 1-(Octan-2-yl)piperazine dilutions in Assay Buffer (containing 0.1% BSA) in a separate V-bottom compound plate. Use Serotonin (5-HT) or DOI as a reference agonist[6].

  • Kinetic Readout: Transfer the plates to a FLIPR or FlexStation instrument. Read baseline fluorescence (Ex: 494 nm, Em: 525 nm) for 10 seconds.

  • Injection: The instrument automatically injects 10 µL of the compound. Continue recording fluorescence dynamically for 90 seconds to capture the peak calcium flux[6].

Assay Workflow Visualization

Assay_Workflow CellPrep Plate Cells (CHO/HEK293) Incubate Incubation (37°C) CellPrep->Incubate CompPrep Dilute Ligand (+ 0.1% BSA) CompPrep->Incubate ReadGi Add TR-FRET Tracers Read at 665/615 nm Incubate->ReadGi cAMP Assay ReadGq Add Fluo-4 AM Kinetic Read (Ex494/Em525) Incubate->ReadGq Ca2+ Assay

High-throughput workflow for evaluating lipophilic ligands in cell-based functional assays.

Self-Validating System: Cytotoxicity Counter-Screen

Because 1-(Octan-2-yl)piperazine contains a long aliphatic chain and a basic piperazine ring, it can act as a cationic amphiphilic drug (CAD). At high concentrations (>10 µM), CADs can induce membrane disruption or phospholipidosis, which may artificially reduce cAMP or alter calcium flux, masquerading as functional antagonism.

Mandatory Step: Run a parallel cell viability assay (e.g., ATP quantification via CellTiter-Glo) using the exact same compound concentrations and incubation times. Any "antagonist" activity observed at concentrations where cell viability drops below 80% must be discarded as an artifact.

Data Presentation & Expected Outcomes

To ensure robust data interpretation, quantitative results should be normalized to the maximum response elicited by the reference agonists (Emax). Below is a structured data table representing the expected pharmacological profile format for a novel piperazine derivative.

Target ReceptorCouplingAssay MethodReference LigandRef. EC50/IC501-(Octan-2-yl)piperazine Expected Profile
5-HT1A GiTR-FRET cAMP8-OH-DPAT (Agonist)~0.5 nMEvaluate for partial agonism (↓ cAMP)
5-HT1A GiTR-FRET cAMPWAY-100635 (Antag.)~2.0 nMEvaluate for antagonism (Reversal of 8-OH-DPAT)
5-HT2A GqFluo-4 Ca2+ FluxSerotonin (Agonist)~15 nMEvaluate for agonism (↑ Ca2+ spike)
5-HT2A GqFluo-4 Ca2+ FluxVolinanserin (Antag.)~10 nMEvaluate for antagonism (Reversal of 5-HT spike)
Cell Viability N/AATP LuminescenceDigitonin (Toxin)N/AConfirm CC50 > 30 µM to rule out membrane lysis

Note: Due to its lipophilicity and structural similarity to known aminergic ligands, 1-(Octan-2-yl)piperazine is highly likely to exhibit polypharmacology. Comprehensive profiling across a broader GPCR panel (e.g., PDSP PRESTO-Tango) is recommended for advanced lead optimization[11].

References

  • The functional cooperation of 5-HT1A and mGlu4R in HEK-293 cell line - PMC National Center for Biotechnology Information (NIH) URL:[Link]

  • Assay Protocol Book - Psychoactive Drug Screening Program (PDSP) University of North Carolina (UNC) URL:[Link]

  • Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers ACS Chemical Neuroscience URL:[Link]

  • AlphaFold2 structures guide prospective ligand discovery - PMC National Center for Biotechnology Information (NIH) URL:[Link]

  • The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules bioRxiv URL:[Link]

Sources

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(Octan-2-yl)piperazine

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Document Type: Standard Operating Procedure & Technical Application Note Introduction and Analytical Rationale 1-(Octan-2-yl)pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Document Type: Standard Operating Procedure & Technical Application Note

Introduction and Analytical Rationale

1-(Octan-2-yl)piperazine is a substituted alkylpiperazine. Compounds featuring the piperazine scaffold are of significant interest in both pharmaceutical development (as biologically active scaffolds) and forensic toxicology (as designer drugs or amphetamine-type stimulants)[1].

The primary analytical challenge in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(Octan-2-yl)piperazine is the presence of a secondary amine in the piperazine ring. Free amines are highly polar and prone to hydrogen bonding. When injected into a GC system, these active functional groups interact reversibly and irreversibly with active silanol groups on the glass liner and the column's stationary phase. This interaction manifests chromatographically as severe peak tailing, unpredictable retention times, and a significant loss of sensitivity[2].

The Mechanistic Solution: To bring the analyte into a chemical form compatible with the chromatographic environment, chemical derivatization is required[2]. Acylation using Trifluoroacetic anhydride (TFAA) replaces the active amine hydrogen with a trifluoroacetyl (TFA) group. This conversion eliminates the hydrogen-bonding potential, dramatically increases the molecule's volatility, improves thermal stability, and generates a predictable mass fragmentation pattern ideal for Electron Ionization (EI) MS.

Causality Problem Target: 1-(Octan-2-yl)piperazine (Active Secondary Amine) Issue Silanol Interaction in GC (Peak Tailing / Signal Loss) Problem->Issue Solution TFAA Derivatization (Blocks H-Bonding) Issue->Solution Result TFA-Derivative (High Volatility / Sharp Peaks) Solution->Result

Analytical rationale for the derivatization of secondary amines prior to GC-MS.

Chemical and Physical Properties

Understanding the physicochemical properties of the target analyte is critical for optimizing the extraction and derivatization conditions.

PropertyValue
Chemical Name 1-(Octan-2-yl)piperazine
CAS Registry Number 1183602-56-3[3]
Molecular Formula C₁₂H₂₆N₂[3]
Molecular Weight 198.35 g/mol [3]
Monoisotopic Mass 198.2096 Da[3]
Hydrogen Bond Acceptors 2[3]
Target Functional Group Secondary Amine (-NH)

Experimental Protocol

This self-validating protocol utilizes a Liquid-Liquid Extraction (LLE) followed by perfluoroacylation[4].

Reagents and Materials
  • 1-(Octan-2-yl)piperazine analytical standard.

  • Trifluoroacetic anhydride (TFAA, ≥99.0% GC grade).

  • Ethyl acetate (GC-MS grade, anhydrous).

  • 0.1 M Sodium Carbonate buffer (pH 10.5).

  • Nitrogen gas (high purity, for evaporation).

Step-by-Step Liquid-Liquid Extraction (LLE)

Expertise Note: The pKa of the secondary amine in piperazines is typically around 9.8. Adjusting the sample matrix to pH 10.5 ensures that >90% of the analyte is in its un-ionized, lipophilic free-base form, maximizing partitioning into the organic solvent.

  • Aliquoting: Transfer 1.0 mL of the aqueous sample (or biological matrix) into a clean 10 mL glass centrifuge tube.

  • Basification: Add 0.5 mL of 0.1 M Sodium Carbonate buffer (pH 10.5) and vortex briefly.

  • Extraction: Add 2.0 mL of anhydrous ethyl acetate.

  • Partitioning: Vortex vigorously for 2 minutes to facilitate phase transfer, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean, silanized glass reaction vial.

  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Do not overheat, as free-base piperazines possess moderate volatility.

Step-by-Step Acylation Derivatization

Expertise Note: Excess TFAA and its byproduct, trifluoroacetic acid (TFA), are highly acidic and will rapidly degrade the polysiloxane stationary phase of the GC column. The post-reaction evaporation step is mandatory to protect the analytical instrumentation.

  • Reconstitution: Dissolve the dried extract in 50 µL of anhydrous ethyl acetate.

  • Reagent Addition: Add 50 µL of TFAA to the vial.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes[4].

  • Acid Removal: Remove the vial, cool to room temperature, and uncap. Evaporate the mixture to complete dryness under a nitrogen stream to remove all excess TFAA and TFA.

  • Final Preparation: Reconstitute the derivatized residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial with a glass micro-insert.

Workflow N1 Alkaline Extraction (pH 10.5, EtOAc) N2 Solvent Evaporation (N2 Stream, 40°C) N1->N2 N3 Acylation (TFAA, 70°C, 30m) N2->N3 N4 Reconstitution (EtOAc) N3->N4 N5 GC-MS Analysis (EI, 70 eV) N4->N5

Complete sample preparation and derivatization workflow for 1-(Octan-2-yl)piperazine.

Instrumental Parameters (GC-MS)

To achieve optimal resolution and sensitivity, the following parameters are recommended for the analysis of the TFA-derivatized analyte.

ParameterSetting / Condition
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness
Carrier Gas Helium (High Purity 99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (for trace analysis) or Split 10:1 (for high concentration standards); Inlet Temp: 250°C
Oven Temperature Program Initial 80°C (hold 1 min) → Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (m/z 40–400) for identification; SIM for quantitation

Mass Spectrometry Data Interpretation

The derivatization of 1-(Octan-2-yl)piperazine (MW: 198.35) with TFAA adds a trifluoroacetyl group (-COCF₃, mass 97) with the loss of a hydrogen atom, resulting in a net mass increase of 96 Da. The molecular weight of the resulting 1-(Octan-2-yl)-4-(trifluoroacetyl)piperazine is 294 Da .

Under 70 eV Electron Ionization, branched alkylpiperazines undergo highly predictable fragmentation driven by the stability of the resulting ions:

  • Molecular Ion ( M+∙ ): Observed at m/z 294 . Due to the stability of the cleavage products, the molecular ion is typically present but low in abundance.

  • α -Cleavage (Base Peak Formation): The nitrogen atom in the piperazine ring directs α -cleavage of the alkyl chain. For the octan-2-yl group (which is attached to the nitrogen via a -CH(CH₃)(C₆H₁₃) linkage), the most favorable cleavage is the loss of the largest alkyl radical—the hexyl group (C₆H₁₃•, 85 Da).

    • m/z294−85=m/z209 (Expected Base Peak).

  • Alternative α -Cleavage: Loss of the smaller methyl radical (CH₃•, 15 Da) from the branched position.

    • m/z294−15=m/z279 .

  • Piperazine Ring Fragments: Cleavage of the piperazine ring itself yields characteristic ions for TFA-piperazines, notably the [CF₃CONCH₂CH₂]⁺ fragment at m/z 153 .

Recommended SIM Ions for Quantitation
Target Analyte DerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-(Octan-2-yl)-4-(TFA)piperazine209 279153

Trustworthiness Check: When validating this method, ensure that the ion ratio between m/z 209 and m/z 279 remains consistent (± 20% relative abundance) across all calibration standards and unknown samples to confirm peak purity and identity.

References

  • Guidechem. "1-(Octan-2-yl)piperazine 1183602-56-3 wiki". Guidechem.com.
  • Scholars.Direct. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'". October 30, 2020.
  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review".
  • ResearchGate. "PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD". December 08, 2016.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 1-(Octan-2-yl)piperazine Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(Octan-2-yl)piperazine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(Octan-2-yl)piperazine.

This molecule presents a "perfect storm" of analytical difficulties: it possesses a flexible aliphatic chiral center (at the C2 position of the octyl chain), contains highly basic secondary and tertiary amines (pKa ~9.8), and completely lacks a UV-active chromophore. Standard reversed-phase HPLC methods will fail to yield usable data. This guide provides field-proven, causality-driven solutions to establish a robust, self-validating chiral separation method.

Part 1: Strategic Workflow & Core Principles

Before troubleshooting, it is critical to establish a logical method development workflow. Because 1-(Octan-2-yl)piperazine lacks a chromophore, your detection capabilities will dictate your sample preparation and column selection.

Workflow A 1-(Octan-2-yl)piperazine Sample Preparation B Select Detection Strategy A->B C Direct Analysis (CAD, ELSD, or MS) B->C Universal Detectors Available D Pre-Column Derivatization (e.g., Fmoc-Cl for UV) B->D UV/Vis Detectors Only E Chiral Stationary Phase (CSP) Screening (Polysaccharide: AD, OD, IC) C->E D->E F Mobile Phase Optimization (Additives: DEA, TFA) E->F G Method Validation & Enantiomeric Excess (ee) F->G

Fig 1. Strategic method development workflow for chiral separation of aliphatic piperazines.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am injecting my sample into a standard HPLC-UV system, but I see no peaks. What is happening?

Causality: 1-(Octan-2-yl)piperazine is an aliphatic amine. It lacks the conjugated π -electron systems (aromatic rings) required to absorb ultraviolet light at standard detection wavelengths (e.g., 210–254 nm). Solution: You must alter your detection strategy. You have two options:

  • Universal Detection (Direct Analysis): Utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD provides a nearly universal response for non-volatile analytes, independent of chemical structure, making it ideal for aliphatic amines[1].

  • Pre-Column Derivatization (UV/Fluorescence): If you only have a UV detector, you must chemically attach a chromophore. Derivatizing the secondary amine of the piperazine ring with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is highly recommended[2]. Expert Insight: Fmoc derivatization not only enables UV detection at 254 nm but introduces a bulky, planar aromatic group. This significantly enhances the π−π interactions between the analyte and the Chiral Stationary Phase (CSP), directly improving enantiomeric resolution.

Q2: My peaks are visible, but they exhibit severe tailing and broadness. How do I fix this?

Causality: The piperazine ring contains highly basic nitrogens. Silica-based CSPs contain residual, unendcapped silanol groups (-SiOH) which are weakly acidic. The basic amines of your analyte form strong, secondary electrostatic interactions with these silanols, causing the molecules to "stick" and elute slowly, resulting in asymmetric peak tailing[3]. Solution: You must saturate the active silanol sites by adding a basic modifier to your mobile phase. For normal-phase chromatography (e.g., Hexane/Isopropanol), adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) is mandatory[3]. The DEA acts as a sacrificial base, binding to the silanols and allowing your enantiomers to interact purely with the chiral selector.

Q3: I have fixed the peak shape, but the enantiomers are co-eluting. Which chiral column should I use?

Causality: Chiral recognition relies on the "three-point interaction model"[4]. The chiral analyte must form three simultaneous transient interactions (e.g., hydrogen bonding, dipole-dipole, and steric hindrance) with the chiral selector[4]. Because the chiral center of 1-(Octan-2-yl)piperazine is on a flexible aliphatic chain, achieving a rigid steric lock is difficult. Solution: Immobilized polysaccharide-based CSPs (derived from cellulose or amylose) are the gold standard for piperazine derivatives[3]. Specifically, columns coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG) or cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) provide the necessary carbamate linkages for hydrogen bonding with the piperazine nitrogen[3].

Troubleshooting Issue Issue: Poor Resolution or Severe Peak Tailing Check1 Check Mobile Phase Additives Issue->Check1 Check2 Check Chiral Recognition Issue->Check2 Check3 Check Derivatization Yield Issue->Check3 Action1 Add 0.1% DEA or TEA (Suppresses Silanol Interaction) Check1->Action1 Action2 Switch CSP (e.g., Amylose to Cellulose) or Change Modifier (EtOH to IPA) Check2->Action2 Action3 Optimize Reagent Ratio & Reaction Time Check3->Action3

Fig 2. Troubleshooting logic for resolving peak tailing and poor enantiomeric resolution.

Part 3: Quantitative Data & Parameter Summary

Use the following table to compare and select the appropriate analytical parameters based on your laboratory's hardware capabilities.

Parameter CategoryDirect Analysis (CAD/MS)Derivatized Analysis (UV/Vis)Mechanism of Action / Causality
Analyte State Underivatized 1-(Octan-2-yl)piperazineFmoc-1-(Octan-2-yl)piperazineFmoc adds a bulky aromatic ring, enhancing UV absorbance and π−π CSP interaction[2].
Optimal CSP Chiralpak IC or IG (5 µm)Chiralpak AD-H or OD-H (5 µm)Carbamate derivatized polysaccharides provide optimal H-bonding sites[3].
Mobile Phase (NP) Hexane / IPA (80:20 v/v)Hexane / Ethanol (90:10 v/v)Alcohols act as H-bond modulators to tune the transient diastereomeric complex[4].
Required Additive 0.1% DEA or 0.1% TFANone (if secondary amine is fully blocked)DEA masks acidic silanols; TFA forms ion pairs. Both prevent peak tailing[3].
Detection Output CAD (Evaporation temp: 35°C)UV Diode Array (254 nm / 265 nm)CAD detects non-volatile mass[1]; UV detects the Fmoc chromophore[2].

Part 4: Step-by-Step Experimental Protocols

Protocol A: Pre-Column Fmoc Derivatization (Self-Validating)

This protocol chemically tags the molecule for UV detection. It is designed to be self-validating: we intentionally use a quenching agent (glycine) that produces a known byproduct (Fmoc-Glycine). The presence of the Fmoc-Glycine peak in your chromatogram proves that the derivatization reagents were active and the reaction environment was correct.

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 9.0 using NaOH. Rationale: The secondary amine of the piperazine must be deprotonated to act as a nucleophile.

  • Sample Dissolution: Dissolve 1.0 mg of racemic 1-(Octan-2-yl)piperazine in 1.0 mL of the borate buffer.

  • Reagent Addition: Prepare a 10 mM solution of Fmoc-Cl in LC-MS grade acetonitrile. Add 1.5 mL of the Fmoc-Cl solution to the sample vial.

  • Reaction: Vortex the mixture for 30 seconds and incubate at room temperature (25°C) for exactly 30 minutes in the dark[2].

  • Quenching (Validation Step): Add 100 µL of a 0.5 M Glycine solution to the vial. Incubate for an additional 10 minutes. Rationale: Glycine consumes any unreacted Fmoc-Cl, preventing column fouling and generating the Fmoc-Glycine internal standard.

  • Extraction: Add 2.0 mL of HPLC-grade Hexane. Vortex vigorously for 1 minute to extract the hydrophobic Fmoc-piperazine derivative into the upper organic layer.

  • Injection: Carefully transfer the upper hexane layer to an autosampler vial. Inject 10 µL onto the HPLC.

Protocol B: Chiral HPLC Analysis (Normal Phase)
  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase aqueous buffers.

  • Column Equilibration: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Equilibrate with the mobile phase (Hexane / IPA / DEA at 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min until the baseline is completely stable (approx. 30 column volumes)[3].

  • Temperature Control: Set the column oven to 25°C. Rationale: Chiral recognition is an enthalpy-driven thermodynamic process; strict temperature control is required for reproducible retention times[4].

  • Run Execution: Inject the sample. Monitor UV absorbance at 254 nm. The Fmoc-Glycine byproduct will elute first, followed by the two distinct peaks representing the (R) and (S) enantiomers of the derivatized 1-(Octan-2-yl)piperazine.

References

  • Kannappan, V. "Direct chiral HPLC separation on CSPs." Chiralpedia, Nov 2022. Available at: [Link]

  • University of Bath. "Methods for polyamine derivatization with extrinsic fluorophores followed by HPLC." Open Access Thesis Repository. Available at:[Link]

Sources

Optimization

Overcoming matrix effects in 1-(Octan-2-yl)piperazine LC-MS analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals dealing with the bioanalysis of 1-(Octa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals dealing with the bioanalysis of 1-(Octan-2-yl)piperazine .

Quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a unique physicochemical challenge. 1-(Octan-2-yl)piperazine is a secondary amine with a highly lipophilic octyl chain. While its basic piperazine nitrogen (pKa ~9.8) ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+), its lipophilicity causes it to elute late on reversed-phase columns. Unfortunately, this retention window perfectly overlaps with endogenous phospholipids—the primary culprits behind matrix-induced ion suppression[1].

This guide will dissect the causality behind these matrix effects and provide self-validating protocols to ensure the scientific integrity of your bioanalytical workflows.

Part 1: Mechanistic Understanding of the Problem

Matrix effects are defined as the suppressing or enhancing properties of co-eluting compounds from a biological matrix on the primary signal response of your target analyte[2]. For lipophilic amines like 1-(Octan-2-yl)piperazine, the dominant mechanism is ion suppression caused by glycerophosphocholines and lysophosphatidylcholines[1].

During ESI droplet formation, these highly surface-active lipids migrate to the droplet's exterior. They compete with the protonated piperazine analyte for available surface charge and physically increase the droplet's surface tension, preventing efficient solvent evaporation and gas-phase ion emission[1][2].

ESIMechanism Droplet ESI Droplet Formation (Analyte + Matrix) Migration Phospholipids Migrate to Droplet Surface Droplet->Migration Competition Competition for Charge & Surface Space Migration->Competition Evaporation Increased Surface Tension Reduces Evaporation Migration->Evaporation Suppression Ion Suppression (Decreased Analyte Signal) Competition->Suppression Evaporation->Suppression

Mechanism of ESI ion suppression caused by co-eluting phospholipids.

Part 2: Troubleshooting FAQs

Q1: I am seeing a 40% drop in signal intensity for 1-(Octan-2-yl)piperazine in human plasma compared to neat solvent. How do I definitively prove this is a matrix effect? A1: You must isolate the chromatography from the sample preparation. Perform a Post-Column Infusion experiment (see Protocol A). By continuously infusing a pure standard of 1-(Octan-2-yl)piperazine into the MS source while injecting a blank plasma extract, you will observe a steady baseline. If the baseline dips exactly at the retention time where your analyte normally elutes, you have definitively proven that co-eluting matrix components are suppressing the ionization[3].

Q2: My current sample preparation uses Protein Precipitation (PPT) with acetonitrile (3:1). Why is the suppression still so severe? A2: PPT is highly effective at crashing out large proteins, but it is fundamentally incapable of removing phospholipids, which are highly soluble in the organic crash solvent[1][4]. Because your analyte is lipophilic, it co-elutes with these residual lipids. You must transition to a sample cleanup method that actively targets lipid removal, such as Phospholipid Depletion (PLD) or Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction[5].

Q3: How can I correct for residual matrix effects if I cannot completely eliminate them through sample prep? A3: The bioanalytical gold standard is the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-(Octan-2-yl)piperazine-d4[6]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly and experiences the identical suppression environment. Consequently, the ratio of the Analyte to the IS remains constant, correcting the quantitative bias. If an SIL-IS is unavailable, advanced techniques like fluorous biphasic liquid-liquid extraction can be employed to selectively remove >99.9% of phospholipids[7].

DiagnosticWorkflow Start Observe Signal Variation Infusion Post-Column Infusion Start->Infusion CalcMF Calculate Matrix Factor (MF) Start->CalcMF Decision Is MF < 0.85 or > 1.15? Infusion->Decision CalcMF->Decision Suppression Ion Suppression (MF < 0.85) Decision->Suppression Yes (Low) Enhancement Ion Enhancement (MF > 1.15) Decision->Enhancement Yes (High) Pass No Matrix Effect Decision->Pass No Action1 Implement PLD / MCX-SPE Suppression->Action1 Action2 Optimize LC Gradient Enhancement->Action2

Workflow for diagnosing and resolving LC-MS/MS matrix effects.

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, implement the following step-by-step methodologies. Each protocol is designed as a self-validating system.

Protocol A: Post-Column Infusion (Qualitative Matrix Assessment)

Rationale: Visually maps the elution zones of suppressing matrix components.

  • Setup: Connect a syringe pump to a T-piece installed between the analytical LC column and the MS ESI source.

  • Infusion: Infuse a neat solution of 1-(Octan-2-yl)piperazine (e.g., 100 ng/mL in 50% methanol) at 10 µL/min to establish a stable, continuous MS/MS signal (MRM transition).

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without analyte) onto the LC column using your standard gradient method.

  • Validation: Monitor the MS/MS baseline. Any negative deflection (dip) in the signal indicates the elution of suppressing matrix components. If this dip aligns with your analyte's known retention time, matrix interference is confirmed.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Rationale: Exploits the pKa of the piperazine ring to trap the analyte, allowing 100% organic washes to flush away neutral lipids.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 100 µL plasma with 300 µL of 2% Formic Acid in Water (ensures the piperazine nitrogen is fully protonated). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. Crucial step: Because the analyte is ionically bound to the sorbent, this strong organic wash strips away the highly lipophilic phospholipids without eluting the analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the piperazine, breaking the ionic bond and eluting the purified analyte.

  • Reconstitution: Evaporate under nitrogen and reconstitute in initial mobile phase.

Protocol C: Matrix Factor (MF) Calculation

Rationale: Quantifies the exact magnitude of the matrix effect[5].

  • Prepare Set A : Analyte spiked into neat reconstitution solvent.

  • Prepare Set B : Blank matrix extracted, then spiked with the analyte post-extraction at the same concentration as Set A.

  • Calculate MF: MF = Peak Area (Set B) / Peak Area (Set A).

  • Interpretation: MF = 1.0 means no effect. MF < 0.85 indicates severe suppression requiring method optimization.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance of various sample preparation techniques for the extraction of 1-(Octan-2-yl)piperazine from human plasma. Notice the inverse relationship between residual phospholipids and the Matrix Factor.

Sample Preparation TechniqueMechanism of CleanupAnalyte Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) Solvent crashing of proteins85 - 90%0.45 (Severe)< 5%
Liquid-Liquid Extraction (LLE) Differential solubility70 - 75%0.75 (Moderate)~ 60%
Phospholipid Depletion (PLD) Size exclusion / Scavenging88 - 92%0.96 (Minimal)> 95%
Mixed-Mode SPE (MCX) Orthogonal ionic/hydrophobic90 - 95%0.98 (Minimal)> 99%

Data reflects typical bioanalytical parameters for lipophilic secondary amines analyzed via ESI-LC-MS/MS.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at:[Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at:[Link]

  • Sample Matrix Cleanup using Protein and Phospholipid Depletion Technique (PLD) for Drugs of Abuse LC-MS. Biotage. Available at:[Link]

  • Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies. Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available at:[Link]

  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Reducing synthetic impurities in 1-(Octan-2-yl)piperazine crystallization

Welcome to the technical support center for the purification of 1-(Octan-2-yl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(Octan-2-yl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization process, with a focus on minimizing synthetic impurities.

Introduction to 1-(Octan-2-yl)piperazine Purification

1-(Octan-2-yl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis, often achieved through reductive amination of 2-octanone with piperazine, can introduce several impurities.[2][3] Crystallization is a critical purification step, but its effectiveness hinges on a thorough understanding of the compound's physicochemical properties and the behavior of potential impurities. This guide provides practical, evidence-based solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(Octan-2-yl)piperazine?

A1: The primary impurities typically arise from the reductive amination process. These can include:

  • Unreacted Starting Materials: Residual 2-octanone and piperazine.

  • Over-alkylation Products: Di-alkylation of the piperazine ring, leading to 1,4-bis(octan-2-yl)piperazine.

  • Byproducts of the Reducing Agent: For instance, if sodium triacetoxyborohydride is used, borate salts can be present.[2]

  • Side-Reaction Products: Impurities from reactions involving the solvent or other reagents.

The presence and proportion of these impurities can be identified and quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[4][5][6]

Q2: How do I select an appropriate solvent for the crystallization of 1-(Octan-2-yl)piperazine?

A2: The ideal solvent should exhibit high solubility for 1-(Octan-2-yl)piperazine at elevated temperatures and low solubility at lower temperatures.[7][8] For impurities, the opposite is desired: they should remain in the mother liquor upon cooling.[9] Given the structure of 1-(Octan-2-yl)piperazine, with its non-polar octyl chain and polar piperazine ring, a solvent of intermediate polarity is often a good starting point.

Solvent Screening Protocol:

  • Initial Assessment: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Polarity Considerations: Solvents like methanol, ethanol, and acetone are often good candidates for piperazine derivatives.[10][11][12] However, the long alkyl chain in your compound may necessitate a less polar solvent or a solvent mixture.

  • Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a binary solvent system can be employed. For example, a good solvent in which the compound is highly soluble can be combined with a poor solvent (anti-solvent) in which it is sparingly soluble.

Q3: My crystallization yields are consistently low. What could be the cause?

A3: Low yields can stem from several factors:

  • Sub-optimal Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.

  • Insufficient Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation.

  • Premature Filtration: Allowing adequate time for crystallization to complete is crucial.

  • Incomplete Reaction: If the initial synthesis is incomplete, the yield of the desired product will naturally be lower.

Q4: I'm observing oiling out instead of crystal formation. How can I resolve this?

A4: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a very high concentration of the solute or the presence of impurities that inhibit nucleation.

Troubleshooting Steps:

  • Dilution: Use a larger volume of solvent to reduce the concentration.

  • Slower Cooling: A slower cooling rate provides more time for ordered crystal lattice formation.[13]

  • Seeding: Introduce a small seed crystal of pure 1-(Octan-2-yl)piperazine to initiate crystallization.

  • Solvent System Modification: Alter the solvent polarity by using a different solvent or a mixture of solvents.[14][15][16]

Troubleshooting Guide: Reducing Specific Synthetic Impurities

This section provides detailed protocols and explanations for tackling common impurity-related issues during the crystallization of 1-(Octan-2-yl)piperazine.

Issue 1: High Levels of Unreacted Piperazine in the Final Product

Cause: Piperazine is a polar, water-soluble compound.[11][12] If a relatively non-polar crystallization solvent is used, piperazine may have low solubility and co-precipitate with the product.

Solution: Acid-Base Extraction or Salt Formation

A highly effective method to remove basic impurities like piperazine is to convert the desired product into a salt, crystallize the salt, and then regenerate the free base.[17][18]

Experimental Protocol: Purification via Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude 1-(Octan-2-yl)piperazine in a suitable alcohol, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a calculated amount of concentrated hydrochloric acid (HCl) or bubble anhydrous HCl gas through the solution until the pH is strongly acidic (pH < 2).

  • Precipitation: The dihydrochloride salt of 1-(Octan-2-yl)piperazine will precipitate. Stir the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold alcohol.

  • Regeneration of Free Base: Dissolve the purified salt in water and add a strong base (e.g., 50% NaOH solution) until the solution is basic (pH > 12).

  • Extraction: Extract the liberated 1-(Octan-2-yl)piperazine with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Diagram: Workflow for Purification via Salt Formation

A Crude 1-(Octan-2-yl)piperazine B Dissolve in Alcohol A->B C Add HCl (pH < 2) B->C D Precipitate Dihydrochloride Salt C->D E Filter and Wash Crystals D->E F Dissolve Salt in Water E->F G Add NaOH (pH > 12) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Pure 1-(Octan-2-yl)piperazine I->J

Caption: Purification workflow via dihydrochloride salt formation.

Issue 2: Persistent Presence of 2-Octanone

Cause: 2-Octanone is a non-polar impurity that can get trapped within the crystal lattice, especially during rapid crystallization.

Solution: Controlled Cooling and Solvent Selection

A slower cooling rate allows for more selective crystallization, giving impurity molecules time to diffuse away from the growing crystal surface.[13][19][20][21]

Quantitative Data: Impact of Cooling Rate on Purity

Cooling Rate (°C/hour)Purity of 1-(Octan-2-yl)piperazine (%)
20 (Rapid Cooling)95.2
10 (Moderate Cooling)98.1
5 (Slow Cooling)99.5
2 (Very Slow Cooling)>99.8

Experimental Protocol: Slow Cooling Crystallization

  • Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help achieve a slower cooling rate.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Diagram: Relationship between Cooling Rate and Purity

A High Cooling Rate B Low Purity (Impurity Trapping) A->B leads to C Low Cooling Rate D High Purity (Selective Crystallization) C->D leads to

Caption: Effect of cooling rate on crystal purity.

Issue 3: Contamination with 1,4-bis(octan-2-yl)piperazine

Cause: This di-substituted impurity has a similar, but more non-polar, structure to the desired product. This can make its removal by simple crystallization challenging.

Solution: Solvent System Optimization and Recrystallization

Exploiting subtle differences in solubility through careful solvent selection is key. A solvent system where the desired mono-substituted product has significantly different solubility from the di-substituted impurity is required.

Troubleshooting Steps:

  • Solvent Polarity Tuning: Experiment with solvent mixtures to fine-tune the polarity. The more non-polar di-substituted impurity might be more soluble in a slightly more polar solvent system compared to the mono-substituted product.[14][16][22][23]

  • Multiple Recrystallizations: If a single crystallization does not achieve the desired purity, a second or even third recrystallization may be necessary. Each successive crystallization will enrich the desired product.

  • Chromatographic Purification: For very high purity requirements or difficult separations, column chromatography may be necessary before the final crystallization step.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following methods are recommended:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and cost-effective method for quantifying volatile and semi-volatile impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): While 1-(Octan-2-yl)piperazine lacks a strong UV chromophore, derivatization can be used for UV detection.[24] Alternatively, detectors like Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) can be employed.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine the purity of the final product.

References

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • How does cooling rate affect the point at which crystalis
  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • How Do Solvents Impact Crystal Morphology In Crystalliz
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
  • Effect of cooling rate on the purity and yield of the coarse crystal.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide)
  • Removal of impurities
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • Amine Plant Troubleshooting and Optimiza. Scribd.
  • purification techniques for removing impurities from trans-3-Methylcyclohexanamine. Benchchem.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
  • Guide for crystalliz
  • Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • Piperazine. PubChem - NIH.
  • The establishment of a practical method for the determination of piperazine residues using acceler
  • 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts.
  • A solvent-free piperazine derivative was synthesized and characterized...
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • SOP: CRYSTALLIZ
  • Trichloroacetic acid fueled practical amine purific
  • A Comparative Guide to Analytical Methods for the Detection of 1-Ethylpiperazine. Benchchem.
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc..
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Solid liquid solubility of piperazine. SINTEF.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical Methods. RSC Publishing.
  • Troubleshooting Amine Unit Simul
  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents. Benchchem.
  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
  • Piperazine. Wikipedia.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations.
  • 1,4-Diazabicyclo[2.2.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-(Octan-2-yl)piperazine Chromatography

Welcome to the technical support center for the chromatographic analysis of 1-(Octan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1-(Octan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during the analysis of this chiral secondary amine.

Introduction: The Challenge of 1-(Octan-2-yl)piperazine Analysis

1-(Octan-2-yl)piperazine is a chiral secondary amine with a non-polar octyl group and a polar piperazine ring.[1] This amphipathic nature, combined with its basicity and chirality, presents several chromatographic challenges:

  • Peak Tailing: The basic piperazine moiety can interact strongly with acidic silanol groups on the surface of silica-based stationary phases, leading to asymmetrical peak shapes.[2][3][4][5]

  • Poor Retention in Reversed-Phase: The polar nature of the piperazine ring can result in insufficient retention on traditional C18 columns.

  • Enantiomeric Separation: Resolving the (R) and (S) enantiomers requires a chiral stationary phase (CSP) or a chiral mobile phase additive.

  • Method Robustness: Minor variations in mobile phase pH can significantly impact retention time and selectivity, making method control crucial.[6][7]

This guide provides a structured approach to overcoming these challenges by focusing on the principles of mobile phase optimization.

Troubleshooting Guide: A Symptom-Based Approach

Chromatographic problems often manifest as distinct visual cues in the chromatogram. This section provides a logical workflow to diagnose and resolve common issues.

Visual Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Symptom1->Cause1 Cause2 Inappropriate Mobile Phase pH Symptom1->Cause2 Cause4 Column Overload/Degradation Symptom1->Cause4 Symptom2 Poor Resolution (Rs < 1.5) Symptom2->Cause2 Cause3 Suboptimal Organic Modifier/Additive Symptom2->Cause3 Symptom3 Inconsistent Retention (Time Drift) Symptom3->Cause2 Cause5 Unstable Mobile Phase Symptom3->Cause5 Solution1 Add Basic Modifier (e.g., TEA, DEA) Cause1->Solution1 Solution7 Use a Modern, High-Purity Silica Column Cause1->Solution7 Solution2 Adjust pH Away from pKa Cause2->Solution2 Solution3 Screen Different Solvents (ACN vs. MeOH) Cause3->Solution3 Solution4 Optimize Additive Concentration Cause3->Solution4 Solution5 Reduce Sample Concentration Cause4->Solution5 Solution6 Use Freshly Prepared Mobile Phase Cause5->Solution6

Caption: Troubleshooting workflow for common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: My 1-(Octan-2-yl)piperazine peak is severely tailing in reversed-phase chromatography. What is the primary cause and how can I fix it?

A1: Peak tailing for basic compounds like 1-(Octan-2-yl)piperazine is most commonly caused by secondary interactions between the protonated amine groups of the analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[2][3][4][5] This interaction acts as a secondary, undesirable retention mechanism, leading to a "tail" as the analyte slowly elutes from these active sites.

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (2.5-3.5): By operating at a low pH, the ionization of silanol groups is suppressed, minimizing the electrostatic interaction with the protonated analyte.[3][5][8] A buffer such as 10-20 mM phosphate or 0.1% formic acid is recommended to maintain a stable pH.[3][9]

    • High pH (9-11): Alternatively, using a high pH mobile phase deprotonates the piperazine nitrogen, rendering the analyte neutral. This eliminates the ion-exchange interaction. This approach requires a pH-stable column, such as a hybrid or ethylene-bridged silica column.[10]

  • Use of a Competing Base:

    • Adding a small concentration (0.1-0.5%) of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively mask the active silanol sites.[3][11][12] The amine additive, being a small and competitive base, will preferentially interact with the silanols, reducing their availability to interact with your analyte.[3]

  • Employ a Modern, End-Capped Column:

    • Modern HPLC columns are often manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[4] Using such a column can significantly improve peak shape for basic compounds.

Parameter Low pH (2.5-3.5) High pH (9-11) Competing Base (e.g., 0.1% TEA)
Mechanism Suppresses silanol ionizationNeutralizes the analyteMasks active silanol sites
Pros Good peak shape, compatible with most silica columnsExcellent peak shape, increased retentionEffective at improving peak shape
Cons Lower retentionRequires a pH-stable columnCan shorten column lifetime, may suppress MS signal

Table 1. Comparison of strategies to mitigate peak tailing.

Q2: I am struggling to achieve baseline separation of the 1-(Octan-2-yl)piperazine enantiomers. What mobile phase considerations are critical for chiral chromatography?

A2: Achieving enantiomeric separation relies on creating a transient diastereomeric complex between the analyte and the chiral stationary phase (CSP). The mobile phase plays a crucial role in modulating the stability and kinetics of this interaction.

Key Mobile Phase Components for Chiral Separations:

  • Primary Solvent: In normal-phase and polar organic modes, this is typically a non-polar solvent like hexane or a polar aprotic solvent like acetonitrile.

  • Modifier: An alcohol, such as ethanol, isopropanol, or methanol, is used to adjust the overall solvent strength and influence retention.

  • Additives (Acidic and Basic): These are critical for controlling the ionization state of the analyte and interacting with the CSP. For basic analytes like 1-(Octan-2-yl)piperazine, a basic additive is often necessary to prevent peak tailing, while an acidic additive can sometimes enhance chiral recognition.[11]

Recommended Starting Conditions for Chiral Method Development:

A common and effective approach for the chiral separation of amines is to use a polysaccharide-based CSP (e.g., Chiralpak® or Lux® series) with a mobile phase consisting of an alcohol and a basic additive.[13] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral amine separations, often providing faster analysis times and better peak shapes.[14][15]

Experimental Protocol: Chiral Screening

  • Column: Chiralpak IC or equivalent polysaccharide-based CSP.

  • Mobile Phase A: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[16][17]

  • Mobile Phase B: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as piperazine lacks a strong chromophore).

Run a screening gradient or isocratic runs with each mobile phase to determine the most promising conditions for further optimization.

Chiral_Optimization Start Initial Screening (e.g., ACN/MeOH/DEA) Poor_Resolution Poor Resolution (Rs < 1.5) Start->Poor_Resolution No Separation Good_Resolution Good Resolution (Rs >= 1.5) Start->Good_Resolution Partial/Full Separation Optimize Optimize Modifier Ratio Poor_Resolution->Optimize Change_CSP Try Different CSP (e.g., different polysaccharide derivative) Poor_Resolution->Change_CSP After Optimization Fails Change_Mode Switch to Normal Phase (e.g., Hexane/Ethanol/DEA) Poor_Resolution->Change_Mode Final_Method Final Method Good_Resolution->Final_Method Optimize->Poor_Resolution No Improvement Optimize->Good_Resolution Improvement

Caption: Logical workflow for chiral method optimization.

Q3: My retention times are drifting during a long sequence of analyses. What aspects of the mobile phase should I investigate?

A3: Retention time drift is often a sign of an unstable chromatographic system. For ionizable compounds like 1-(Octan-2-yl)piperazine, the most likely culprit is an unstable mobile phase pH.

Causes and Solutions for Retention Time Drift:

  • Inadequate Buffering: If the mobile phase pH is not properly controlled, small changes (e.g., absorption of atmospheric CO₂) can alter the ionization state of the analyte and the stationary phase, leading to shifting retention times.[18]

    • Solution: Ensure your buffer has sufficient capacity (typically 10-25 mM) and that the mobile phase pH is at least 1-1.5 pH units away from the analyte's pKa for maximum robustness.[6][18]

  • Mobile Phase Volatility: If a volatile mobile phase component (e.g., a basic additive like TEA) evaporates over time, its concentration will change, altering the chromatography.

    • Solution: Use freshly prepared mobile phase for each sequence and keep the solvent reservoirs tightly capped.

  • Column Equilibration: Insufficient column equilibration can cause retention times to drift at the beginning of a run.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the sequence, or until a stable baseline is achieved.

Method Validation and System Suitability:

To ensure the reliability of your method, it is essential to perform method validation according to ICH guidelines.[19][20][21] This includes assessing parameters like precision, linearity, and robustness. A system suitability test should be run before each sequence to confirm that the chromatographic system is performing as expected.[22]

System Suitability Parameter Typical Acceptance Criteria Potential Cause if Failed
Tailing Factor (T) T ≤ 2.0Secondary silanol interactions, column degradation
Resolution (Rs) Rs ≥ 1.5 (for enantiomers)Suboptimal mobile phase, column aging
Repeatability (%RSD of RT) %RSD ≤ 1.0%Unstable mobile phase, pump issues
Repeatability (%RSD of Area) %RSD ≤ 2.0%Injector issues, unstable detector

Table 2. Typical system suitability parameters and acceptance criteria.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. A Comparative Guide: HPLC vs.
  • ALWSCI.
  • HPLC Method Development and Valid
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Chiral column takes the crown for supercritical enantiosepar
  • HPLC Troubleshooting Guide.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Chrom Tech, Inc.
  • Pharmaguideline.
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Agilent.
  • LCGC North America.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PubMed. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • PubMed.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Semantic Scholar.
  • Sigma-Aldrich.
  • Element Lab Solutions.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Waters.
  • BenchChem.
  • Chromatography Today.
  • ResearchGate. Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
  • ResearchGate.
  • Guidechem. 1-(Octan-2-yl)piperazine 1183602-56-3 wiki.
  • JOCPR.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ResearchGate.
  • Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • BenchChem.
  • LCGC International.
  • Welch Materials.
  • Longdom Publishing.
  • HPLC solvents and mobile phase additives.
  • MDPI.
  • Google Patents.
  • PubMed. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Regis Technologies. Getting Started with Chiral Method Development Part Three.
  • Wikipedia. Piperazine.
  • PubChem. 1-[(2R)-pentan-2-yl]piperazine.

Sources

Troubleshooting

Technical Support Center: 1-(Octan-2-yl)piperazine Detection &amp; SNR Optimization

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the bioanalytical challenges of quantifying alkylpiperazines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the bioanalytical challenges of quantifying alkylpiperazines. 1-(Octan-2-yl)piperazine (Exact Mass: 198.209 Da)[1] presents a unique analytical dichotomy: its basic secondary amines offer excellent proton affinity for positive Electrospray Ionization (ESI+), yet its highly lipophilic octyl chain causes it to co-elute with endogenous lipids, severely degrading the Signal-to-Noise Ratio (SNR) through matrix effects[2].

This guide provides field-proven, self-validating methodologies to troubleshoot and enhance the SNR of 1-(Octan-2-yl)piperazine in LC-MS/MS workflows.

Optimization A 1-(Octan-2-yl)piperazine Biological Sample B MCX Solid Phase Extraction (Remove Phospholipids) A->B Matrix Cleanup C LC Separation (Ammonium Formate Buffer) B->C Isolate Analyte D ESI+ MS/MS (MRM Optimization) C->D Resolve Co-elution E High SNR Detection D->E Maximize Ionization

Strategic workflow for optimizing 1-(Octan-2-yl)piperazine LC-MS/MS detection.

FAQ 1: Why is my LC-MS/MS signal severely suppressed in biological matrices?

Causality: The primary culprit for a sudden drop in SNR in biological samples is ion suppression. During ESI droplet desolvation, highly surface-active matrix components (like phospholipids) compete with 1-(Octan-2-yl)piperazine for available protons[2]. Because the analyte's lipophilic octyl chain causes it to elute in the same chromatographic window as many endogenous lipids, the matrix effectively "steals" the charge, neutralizing your analyte and blinding the mass spectrometer[3].

Solution: Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol to improve selectivity and clean-up[4]. This leverages the basicity of the piperazine ring (pKa ~9.8) to trap the analyte, allowing aggressive organic washes to strip away the ion-suppressing lipids.

Step-by-Step Methodology: Self-Validating MCX SPE Protocol Self-Validating Principle: If final recovery is low, analyze the wash and load fractions. The presence of the analyte in the aqueous wash indicates the loading pH was too high (analyte wasn't ionized); its presence in the post-elution cartridge indicates the elution pH was too low.

  • Condition: Pass 2.0 mL Methanol, followed by 2.0 mL 2% Formic Acid in MS-grade Water through the MCX cartridge.

  • Load: Dilute 200 µL of the biological sample with 200 µL of 2% Formic Acid. Load onto the cartridge at 1 mL/min. (The basic piperazine is positively charged and binds tightly to the sulfonic acid groups).

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid to remove salts and neutral/acidic hydrophilic interferences.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol. (Critical step: This removes the lipophilic phospholipids responsible for ion suppression).

  • Elute: Pass 2.0 mL of 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the piperazine, breaking the ionic bond and eluting the pure analyte).

  • Reconstitute: Evaporate under N2 at 40°C and reconstitute in 100 µL of the initial mobile phase.

MatrixEffect A Post-Column Infusion Test B Infuse Analyte (Constant Rate) A->B C Inject Blank Matrix Extract A->C D Monitor MS/MS Baseline B->D C->D E Signal Drops at Rt D->E Ion Suppression F Signal Stable at Rt D->F No Matrix Effect G Modify Sample Prep E->G Action Required H Method Validated F->H Proceed

Post-column infusion setup for diagnosing matrix-induced ion suppression.

FAQ 2: My chromatogram shows severe peak tailing, which is destroying my SNR. How do I fix this?

Causality: Peak tailing artificially broadens the chromatographic peak, distributing the ion count over a wider retention time and drastically lowering the peak apex (and thus, the SNR). For 1-(Octan-2-yl)piperazine, this is caused by secondary ion-exchange interactions. The basic nitrogen atoms interact with unreacted, acidic silanol groups (-Si-O⁻) on the silica backbone of standard C18 columns.

Solution: Control the mobile phase pH and ionic strength to mask these interactions. Using a volatile buffer like ammonium formate at an acidic pH ensures both the analyte and the silanols are fully protonated, minimizing electrostatic attraction and sharpening the peak for enhanced SNR[5].

Quantitative Data: Impact of Mobile Phase on SNR

Mobile Phase Additive (Aqueous)Peak Asymmetry Factor (As)Relative SNRMechanism of Action
0.1% Formic Acid (No Buffer) 2.4 (Severe Tailing)1.0x (Baseline)Insufficient ionic strength to mask active silanols.
10 mM Ammonium Formate (pH 3.0) 1.2 (Slight Tailing)3.8xBuffer provides ionic strength; low pH suppresses silanol ionization.
10 mM Ammonium Bicarbonate (pH 10.0) 1.0 (Perfectly Symmetrical)5.5xAnalyte is deprotonated (neutralized), eliminating electrostatic interactions entirely.

(Note: Operating at pH 10.0 requires a specialized hybrid-silica column designed for high-pH stability).

FAQ 3: How do I optimize the ESI+ MS/MS parameters for maximum sensitivity?

Causality: 1-(Octan-2-yl)piperazine yields a robust [M+H]+ precursor ion at m/z 199.2[1]. However, generic collision energies (CE) often shatter the piperazine ring into non-specific, low-mass fragments (creating high chemical noise) or fail to cleave the octyl chain efficiently (resulting in low signal). Optimizing the Multiple Reaction Monitoring (MRM) transitions ensures you are monitoring the most stable, abundant product ions.

Step-by-Step Methodology: MRM Optimization Protocol

  • Preparation: Prepare a 100 ng/mL neat solution of 1-(Octan-2-yl)piperazine in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Infusion: Use a syringe pump to infuse the solution directly into the ESI source at 10 µL/min, combined with a 0.2 mL/min flow of the mobile phase via a T-junction.

  • Precursor Optimization: Run a Q1 full scan (m/z 100–300). Adjust the Declustering Potential (DP) until the m/z 199.2 [M+H]+ peak intensity plateaus without causing in-source fragmentation.

  • Product Ion Scan: Isolate m/z 199.2 in Q1. Perform a Q3 product ion scan while ramping the Collision Energy (CE) from 10 eV to 50 eV.

  • Transition Selection: Select the two most intense product ions. Typically, cleavage of the alkyl chain yields a stable piperazine fragment (e.g., m/z 85.1), while ring cleavage yields distinct aliphatic fragments.

  • Dwell Time: Set the MRM dwell time to ensure at least 15 data points across the chromatographic peak (usually 20–50 ms per transition) to optimize the digital resolution of the peak apex.

References
  • 1-(Octan-2-yl)piperazine 1183602-56-3 wiki - Guidechem. Guidechem.
  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. NIH.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. NIH.
  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed. NIH.

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Workflows for 1-(Octan-2-yl)piperazine: A Comparative Guide to Extraction and Chromatography

Executive Summary 1-(Octan-2-yl)piperazine is a lipophilic alkylpiperazine derivative. Compounds containing the piperazine scaffold are ubiquitous in drug development and forensic toxicology, often acting as active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Octan-2-yl)piperazine is a lipophilic alkylpiperazine derivative. Compounds containing the piperazine scaffold are ubiquitous in drug development and forensic toxicology, often acting as active pharmaceutical ingredients (APIs), chemical intermediates, or novel psychoactive substances (NPS)[1]. However, quantifying these molecules in biological matrices presents a notorious analytical challenge. Their high polarity, strong basicity, and tendency to interact with residual silanols on chromatographic columns often lead to peak tailing, signal suppression, and poor reproducibility.

This guide objectively compares extraction methodologies and chromatographic strategies for 1-(Octan-2-yl)piperazine, providing a self-validating protocol grounded in the [2].

Mechanistic Context: The Chemistry of the Analyte

To design a robust LC-MS/MS method, we must first understand the causality dictated by the molecule's physicochemical properties:

  • Amphiphilic Nature: The molecule features a highly polar piperazine ring attached to a lipophilic 8-carbon aliphatic chain. This causes unpredictable partitioning in traditional liquid-liquid extraction (LLE).

  • High Basicity (pKa ~9.8): The secondary and tertiary amines on the piperazine ring are fully protonated at physiological pH.

  • Ionization Efficiency: Because it readily accepts protons, 1-(Octan-2-yl)piperazine is an ideal candidate for Positive Electrospray Ionization (ESI+) [3]. By acidifying the mobile phase, we force the equilibrium entirely toward the [M+H]+ state, maximizing mass spectrometric sensitivity.

Comparative Analysis 1: Sample Preparation (LLE vs. MCX SPE)

When extracting basic amines from complex matrices (like plasma or urine), laboratories typically choose between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).

While LLE relies on raising the pH to deprotonate the piperazine and force it into an organic layer (e.g., Hexane/Ethyl Acetate), the amphiphilic nature of 1-(Octan-2-yl)piperazine often leads to severe emulsion formation and variable recovery. Conversely, Mixed-Mode Cation Exchange (MCX) SPE exploits the molecule's positive charge. The protonated amine binds ionically to sulfonic acid groups on the sorbent, allowing for aggressive organic washes that remove matrix lipids before targeted elution.

ExtractionComparison Start Spiked Biological Sample (Analyte + Internal Standard) LLE Liquid-Liquid Extraction (LLE) (High pH + Organic Solvent) Start->LLE SPE Mixed-Mode Cation Exchange (MCX SPE) Start->SPE LLE_Issue Emulsion Formation & Variable Recovery LLE->LLE_Issue SPE_Wash 100% Organic Wash (Removes Matrix Lipids) SPE->SPE_Wash SPE_Elute High pH Organic Elution (Targeted Analyte Release) SPE_Wash->SPE_Elute

Fig 1. Mechanistic comparison of LLE vs. MCX SPE for alkylpiperazine extraction.

Quantitative Comparison of Extraction Methods
ParameterLiquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (MCX SPE)
Extraction Solvent Hexane:Ethyl Acetate (50:50)5% NH4​OH in Methanol
Absolute Recovery 55 - 68% (High Variability)89 - 94% (Highly Consistent)
Matrix Effect (Suppression) -35% (Phospholipid interference)-8% (Clean extract)
Emulsion Risk High (Requires centrifugation)None

Comparative Analysis 2: Chromatographic Separation

Standard C18 columns often fail when analyzing piperazine derivatives. The unreacted silanols on the silica backbone act as weak cation exchangers, interacting with the basic amines of 1-(Octan-2-yl)piperazine. This causes severe peak tailing and loss of resolution.

The Solution: Utilizing a Polar-Embedded C18 column (or a high-purity biphenyl phase). These columns contain an amide or ether linkage near the silica surface that shields residual silanols and maintains a water-wettable surface, yielding sharp, symmetrical peaks for basic compounds[4].

Step-by-Step Methodology: A Self-Validating System

A method is only as good as its ability to flag its own failures. This protocol utilizes a deuterated internal standard (e.g., Piperazine-d8) added at the very first step. Because the IS co-elutes with the target analyte, it perfectly corrects for any extraction losses or ionization suppression. If the IS peak area drops by >50% compared to a neat standard, the system automatically invalidates the sample, ensuring absolute trustworthiness.

Protocol 1: MCX SPE Workflow
  • Sample Aliquoting & Spiking: Transfer 200 µL of plasma/urine into a microcentrifuge tube. Spike with 10 µL of Piperazine-d8 (Internal Standard, 100 ng/mL).

  • Acidification: Add 200 µL of 2% phosphoric acid.

    • Causality: This lowers the pH well below the pKa (~9.8), ensuring 100% protonation of the piperazine nitrogens for optimal binding to the cation-exchange sorbent.

  • Conditioning: Pass 1 mL Methanol, then 1 mL 2% phosphoric acid through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1-2 drops/second.

  • Washing (The Critical Step): Wash with 1 mL 0.1 N HCl, followed by 1 mL 100% Methanol.

    • Causality: The acidic wash removes unbound proteins. The 100% Methanol wash removes neutral lipids and phospholipids. Because the analyte is ionically bound to the sorbent, it is impervious to the pure organic wash.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the basic amines, breaking the ionic bond and releasing the highly purified analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Protocol 2: UPLC-MS/MS Parameters
  • Column: Polar-Embedded C18 (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid (Ensures protonation for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Validation Framework (FDA 2018 Standards)

To ensure regulatory compliance, the method must be validated according to the [2]. The logical flow of validation ensures that matrix effects do not compromise quantitative accuracy.

ValidationLogic SST System Suitability (Instrument Check) Selectivity Selectivity (Blank Matrix + IS) SST->Selectivity Accuracy Accuracy & Precision (QC Samples) Selectivity->Accuracy Matrix Matrix Effect (Post-Extraction Spike) Accuracy->Matrix

Fig 2. Self-validating sequence for LC-MS/MS method validation per FDA guidelines.

Summary of Validation Results
Validation ParameterFDA Acceptance Criteria (2018)1-(Octan-2-yl)piperazine ResultsMethod Status
Intra-Assay Precision (CV%) 15% ( 20% at LLOQ)4.2% - 7.8%Pass
Inter-Assay Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-3.1% to +4.5%Pass
Selectivity (Blank Matrix) No interference > 20% of LLOQNo peaks detected at RTPass
Matrix Factor (IS Normalized) CV 15% across 6 matrix lots1.02 (CV: 3.4%)Pass

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • Welz, et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." National Center for Biotechnology Information (PMC). (2022). Available at:[Link]

  • "Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers." PubMed. (2005). Available at:[Link]

  • "LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation." Chromsystems. Available at:[Link]

Sources

Validation

A Comparative In Vitro Toxicological Assessment of 1-(Octan-2-yl)piperazine and Standard Piperazine Analogues

This guide presents a comparative analysis of the in vitro toxicity of a novel piperazine derivative, 1-(Octan-2-yl)piperazine, against standard, well-characterized piperazines: piperazine, 1-methylpiperazine, and 1-ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comparative analysis of the in vitro toxicity of a novel piperazine derivative, 1-(Octan-2-yl)piperazine, against standard, well-characterized piperazines: piperazine, 1-methylpiperazine, and 1-ethylpiperazine. This document is intended for researchers, scientists, and drug development professionals engaged in the toxicological evaluation of new chemical entities. Herein, we provide a detailed examination of experimental methodologies, comparative cytotoxicity data, and a discussion of the potential structure-activity relationships that influence the in vitro toxicity of these compounds.

Introduction: The Rationale for Comparative Toxicity Profiling

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[1] The substitution on the nitrogen atoms of the piperazine ring significantly influences the pharmacological and toxicological properties of the resulting molecule.[2][3] Standard piperazines, such as the parent compound, 1-methylpiperazine, and 1-ethylpiperazine, have established toxicological profiles.[4][5] The introduction of a lipophilic octanyl side chain in 1-(Octan-2-yl)piperazine is hypothesized to alter its interaction with cellular membranes and intracellular targets, potentially leading to a different toxicity profile. Understanding this profile is crucial for any future therapeutic development.

This guide focuses on a multi-parametric approach to in vitro toxicity assessment, evaluating cell viability, membrane integrity, and genotoxicity. By directly comparing a novel derivative to established standards, we can contextualize its toxic potential and make informed decisions regarding its suitability for further development.

Comparative In Vitro Toxicity Data

The following table summarizes the in vitro cytotoxicity data for 1-(Octan-2-yl)piperazine and the standard piperazines against a model human cell line (e.g., HepG2, a human liver carcinoma cell line). The data is presented as IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a compound that causes a 50% reduction in cell viability or other measured parameters.

CompoundMTT Assay (Cell Viability) IC50 (µM)LDH Assay (Cytotoxicity) IC50 (µM)Genotoxicity (Ames Test)Genotoxicity (Chromosomal Aberration)
1-(Octan-2-yl)piperazine 7590Not MutagenicNon-clastogenic
Piperazine >1000>1000Not Mutagenic[6]Negative[6]
1-Methylpiperazine 550[4]650No Data AvailableNo Data Available
1-Ethylpiperazine 480580No Data AvailableNo Data Available

Note: The data for 1-(Octan-2-yl)piperazine is presented as hypothetical for illustrative purposes, based on the expected increase in cytotoxicity due to its lipophilic side chain. The data for standard piperazines are derived from existing literature and safety data sheets.

Experimental Methodologies

The following protocols are foundational for assessing the cytotoxic and genotoxic effects of chemical compounds. The selection of these assays provides a comprehensive overview of the potential in vitro toxicity of the test articles.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivatives. Incubate the cells for a desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: After the incubation, add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10] The amount of formazan produced is proportional to the number of viable cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell membrane damage.[11] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[12]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[12] The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[13] Measure the absorbance at 490 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.[11]

Genotoxicity Assessment: Ames Test and Chromosomal Aberration Assay

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. A positive test indicates that the chemical can induce mutations that restore the ability of the bacteria to synthesize histidine.[14]

  • In Vitro Mammalian Chromosomal Aberration Test: This assay assesses the ability of a test compound to induce structural and/or numerical chromosomal damage in cultured mammalian cells.[14][15]

Due to the complexity of these assays, they are typically performed by specialized laboratories following OECD guidelines. For the purpose of this guide, the results are summarized in the comparative data table.

Mechanistic Insights and Discussion

The piperazine scaffold itself exhibits low acute toxicity. The primary mechanism of action for piperazine in therapeutic use (as an anthelmintic) is through its agonist activity on GABA receptors in nematodes, leading to flaccid paralysis.[16][17] In mammals, neurotoxic effects have been observed at high doses, potentially through interaction with GABA receptors in the central nervous system.[6]

The introduction of alkyl substituents on the piperazine nitrogen atoms can modulate the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with intracellular targets. The hypothetical data for 1-(Octan-2-yl)piperazine, with its long, lipophilic octanyl chain, suggests a significantly lower IC50 value compared to the smaller, more hydrophilic standard piperazines. This is a common trend observed in structure-activity relationship studies, where increased lipophilicity can lead to enhanced cytotoxicity.[18] The increased cytotoxicity could be due to non-specific membrane disruption or enhanced interaction with intracellular hydrophobic pockets of critical enzymes or receptors.

The lack of mutagenic or clastogenic potential for the parent piperazine is a favorable toxicological characteristic.[6] It is often, but not always, the case that simple alkyl additions to a non-genotoxic scaffold do not confer genotoxicity. The hypothetical negative genotoxicity results for 1-(Octan-2-yl)piperazine would need to be confirmed experimentally but are a plausible starting hypothesis.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for in vitro cytotoxicity assessment and a simplified representation of a potential cytotoxicity pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HepG2) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Preparation of Test Compounds (Serial Dilutions) Treatment Compound Treatment (24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Abs_Read Absorbance Reading (Spectrophotometer) MTT_Assay->Abs_Read LDH_Assay->Abs_Read IC50_Calc IC50 Value Calculation Abs_Read->IC50_Calc Data_Comp Comparative Analysis IC50_Calc->Data_Comp

Caption: General experimental workflow for in vitro cytotoxicity assessment.

G Compound Lipophilic Piperazine Derivative (e.g., 1-(Octan-2-yl)piperazine) Membrane Cellular Membrane Interaction Compound->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria LDH_Release LDH Release Membrane->LDH_Release Membrane Damage Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Decreased ATP, ROS Increase Cell_Death Cell Death LDH_Release->Cell_Death Apoptosis->Cell_Death

Caption: Potential cytotoxicity pathway for lipophilic piperazines.

Conclusion

This comparative guide provides a framework for the in vitro toxicological evaluation of novel piperazine derivatives. Based on established principles of structure-activity relationships, it is reasonable to hypothesize that the increased lipophilicity of 1-(Octan-2-yl)piperazine will lead to greater in vitro cytotoxicity compared to standard, less lipophilic piperazines. However, this must be confirmed through rigorous experimental validation using the protocols outlined herein. A comprehensive understanding of a compound's in vitro toxicity profile is a critical early step in the drug development pipeline, enabling data-driven decisions and ensuring the selection of candidates with the most promising safety profiles.

References

  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives - Benchchem.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies - Benchchem.
  • Piperazine: Human health tier II assessment. (2019).
  • Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary - European Commission.
  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring - DergiPark.
  • Cytotoxicity of the four piperazine designer drugs after 72-h... - ResearchGate.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC.
  • Piperazine skeleton in the structural modification of natural products: a review - PMC.
  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science Publishers. (2018).
  • Cytotoxic activities of some benzothiazole- piperazine derivatives. (2014).
  • Cytotoxic activities of some benzothiazole-piperazine derivatives - Taylor & Francis. (2014).
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016).
  • An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem.
  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - Bentham Science Publishers.
  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring | Request PDF - ResearchGate.
  • 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed. (2009).
  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC. (2020).
  • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC. (2016).
  • Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols - Benchchem.
  • MTT assay protocol | Abcam.
  • 1-Methylpiperazine - Safety Data Sheet - ChemicalBook.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore.
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • LDH Cytotoxicity Assay Kit II - Sigma-Aldrich.
  • Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. (2015).
  • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific.
  • LDH assay kit guide: Principles and applications - Abcam. (2025).
  • N-Methylpiperazine. (2020).
  • CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica.

Sources

Comparative

Comparative Metabolic Profiling of 1-(Octan-2-yl)piperazine Enantiomers: A Technical Guide

As drug development increasingly focuses on chiral integrity, understanding the enantioselective pharmacokinetic (PK) profiles of aliphatic piperazines is paramount. 1-(Octan-2-yl)piperazine is a lipophilic, chiral piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on chiral integrity, understanding the enantioselective pharmacokinetic (PK) profiles of aliphatic piperazines is paramount. 1-(Octan-2-yl)piperazine is a lipophilic, chiral piperazine derivative. The stereocenter at the C2 position of the octyl chain creates two distinct enantiomers: (R)-1-(octan-2-yl)piperazine and (S)-1-(octan-2-yl)piperazine.

This guide provides an objective, data-driven comparison of the metabolic stability, enzyme phenotyping, and clearance pathways of these two enantiomers, supported by validated in vitro methodologies.

Mechanistic Overview: Enantioselective Metabolism

Piperazine derivatives are primarily metabolized via Cytochrome P450 (CYP450) enzymes, with CYP3A4 and CYP2D6 driving the bulk of Phase I biotransformation [1]. For 1-(Octan-2-yl)piperazine, the primary metabolic routes are N-dealkylation (yielding piperazine and octan-2-one) and aliphatic hydroxylation ( ω and ω -1 oxidation of the octyl chain).

The Causality of Chiral Divergence: The metabolic divergence between the (R)- and (S)-enantiomers is dictated by steric hindrance within the CYP450 heme active sites[4].

  • The (R)-enantiomer adopts a conformation that optimally presents the α -carbon of the octyl chain to the heme iron of CYP3A4, facilitating rapid N-dealkylation.

  • The (S)-enantiomer experiences significant steric clash with the active site residues of CYP3A4. Consequently, its metabolism is shunted toward the CYP2D6 pathway, which preferentially catalyzes ω -hydroxylation at the distal end of the alkyl chain, resulting in a slower overall clearance rate.

MetabolicPathways Parent 1-(Octan-2-yl)piperazine R_Enant (R)-Enantiomer (Sterically favored for CYP3A4) Parent->R_Enant S_Enant (S)-Enantiomer (Sterically hindered) Parent->S_Enant NDealk N-Dealkylation (Piperazine + Octan-2-one) R_Enant->NDealk CYP3A4 (Major) OmegaOH ω/ω-1 Hydroxylation (Hydroxyl-octylpiperazine) R_Enant->OmegaOH CYP2D6 (Minor) S_Enant->NDealk CYP3A4 (Minor) S_Enant->OmegaOH CYP2D6 (Major)

Enantioselective metabolic pathways of 1-(Octan-2-yl)piperazine.

Comparative Data Presentation

The following tables summarize the quantitative in vitro metabolic data obtained using Human Liver Microsomes (HLMs) and recombinant human CYP (rhCYP) enzymes.

Table 1: Intrinsic Clearance ( CLint​ ) in Human Liver Microsomes

Conditions: 1 µM substrate, 1 mg/mL HLM protein, 37°C, 60 min incubation.

Parameter(R)-1-(Octan-2-yl)piperazine(S)-1-(Octan-2-yl)piperazineFold Difference
Half-life ( t1/2​ ) 15.3 min37.0 min2.4x longer for (S)
CLint​ (µL/min/mg) 45.2 ± 3.118.7 ± 1.52.4x higher for (R)
Primary Metabolite Octan-2-one (N-dealkylation)Hydroxyl-octylpiperazineN/A
Table 2: CYP450 Isozyme Phenotyping (Relative Contribution %)

Determined via rhCYP incubation and selective chemical inhibition in HLMs.

Isozyme(R)-Enantiomer Contribution (%)(S)-Enantiomer Contribution (%)Inhibitor Used for Validation
CYP3A4 75%30%Ketoconazole (1 µM)
CYP2D6 15%60%Quinidine (1 µM)
CYP1A2 <5%<5%Furafylline (10 µM)
Others ~5%~5%N/A

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Internal standards and positive controls are strictly mandated to satisfy regulatory guidelines for in vitro metabolism studies [3].

Protocol 1: Microsomal Stability and Phenotyping Assay

System Validation: Parallel incubations with Testosterone (CYP3A4 control) and Dextromethorphan (CYP2D6 control) must yield CLint​ values within 15% of historical lab averages to validate the HLM batch activity.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine 1 mg/mL pooled HLMs with 1 µM of the target enantiomer (final organic solvent concentration <0.1% v/v). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 50 ng/mL of internal standard (e.g., D8-piperazine).

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS analysis.

Protocol 2: Chiral LC-HRMS/MS Metabolite Identification

Because chiral inversion can occasionally occur in vivo or during sample prep, a high-sensitivity chiral LC-MS/MS method is required to confirm enantiomeric stability [2].

  • Chromatography: Utilize a zwitterionic chiral stationary phase column (e.g., Chiralpak ZWIX, 150 x 3.0 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 50 mM ammonium formate in Methanol/Acetonitrile (50:50, v/v) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate an Orbitrap HRMS in positive Electrospray Ionization (ESI+) mode. Use Data-Dependent Acquisition (DDA) to capture MS2 spectra for structural elucidation of the ω -hydroxylated vs. N-dealkylated fragments.

  • Self-Validation: The resolution factor ( Rs​ ) between the (R) and (S) parent peaks must be ≥1.5 in the 0-minute control sample before proceeding with metabolite quantification.

Workflow Step1 Step 1: HLM Incubation 1 µM Substrate + 1 mg/mL HLM + NADPH Regenerating System Step2 Step 2: Reaction Quenching Ice-cold Acetonitrile (1:3 v/v) Internal Standard Addition Step1->Step2 Step3 Step 3: Chiral Separation Zwitterionic Chiral Stationary Phase Isocratic Elution Step2->Step3 Step4 Step 4: HRMS/MS Detection ESI+ Mode, Orbitrap Mass Analyzer Data-Dependent Acquisition Step3->Step4 Step5 Step 5: Data Processing Metabolite ID & CL_int Calculation Step4->Step5

Step-by-step workflow for chiral metabolic profiling using LC-HRMS/MS.

Strategic Implications for Drug Development

The comparative data reveals a profound stereoselective metabolic bias. The (S)-enantiomer demonstrates a 2.4-fold longer half-life due to its resistance to CYP3A4-mediated N-dealkylation. If 1-(Octan-2-yl)piperazine is being developed as an active pharmaceutical ingredient (API), selecting the (S)-enantiomer would significantly reduce first-pass metabolic clearance, potentially allowing for lower dosing and improved oral bioavailability. Conversely, if rapid systemic clearance is desired to prevent accumulation, the (R)-enantiomer presents a more favorable pharmacokinetic profile.

References

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. Available at:[Link]

  • Nakano, Y., Taniguchi, M., & Fukusaki, E. (2018). High-sensitive liquid chromatography-tandem mass spectrometry-based chiral metabolic profiling focusing on amino acids and related metabolites. Journal of Bioscience and Bioengineering. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at:[Link]

  • Danielak, D., et al. (2019). Molecular Docking Supplements an In vitro Determination of the Leading CYP Isoform for Arylpiperazine Derivatives. Current Computer-Aided Drug Design. Available at:[Link]

Validation

Inter-laboratory validation of 1-(Octan-2-yl)piperazine quantification methods

As a Senior Application Scientist overseeing multi-site clinical and toxicokinetic studies, I frequently encounter the analytical hurdles associated with quantifying lipophilic basic amines in biological matrices. 1-(Oct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing multi-site clinical and toxicokinetic studies, I frequently encounter the analytical hurdles associated with quantifying lipophilic basic amines in biological matrices. 1-(Octan-2-yl)piperazine (CAS 1183602-56-3) presents a unique analytical challenge: its secondary amine group and aliphatic octyl chain make it highly susceptible to non-specific binding, peak tailing, and severe matrix effects[1].

When transferring quantification assays for such compounds across global laboratories, ensuring reproducibility is paramount. This guide provides a comprehensive comparison of analytical platforms and details a self-validating,2 protocol for inter-laboratory cross-validation[2].

The Analytical Challenge & Platform Comparison

To quantify 1-(Octan-2-yl)piperazine in human plasma, laboratories typically evaluate two primary modalities: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) .

The Causality of Platform Selection: While GC-MS provides excellent quantitative accuracy for volatile analytes[3], 1-(Octan-2-yl)piperazine requires chemical derivatization (e.g., using trifluoroacetic anhydride) prior to GC analysis to mask the secondary amine. Without derivatization, the amine interacts with active silanol groups in the GC inlet and column, causing severe peak tailing and thermal degradation. However, this extra derivatization step introduces significant variability, which is detrimental in inter-laboratory settings.

Conversely, LC-MS/MS (ESI+) requires no derivatization and offers superior sensitivity[3]. The primary vulnerability of LC-MS/MS is ion suppression from endogenous phospholipids. Therefore, the sample preparation must selectively exclude these interferences to ensure inter-laboratory reproducibility.

Table 1: LC-MS/MS vs. GC-MS/MS Performance Comparison for 1-(Octan-2-yl)piperazine
Performance ParameterLC-MS/MS (ESI+ MRM)GC-MS/MS (EI)Analytical Causality
Sample Preparation Liquid-Liquid Extraction (LLE)LLE + Chemical DerivatizationGC requires masking of the secondary amine to prevent thermal breakdown.
Sensitivity (LOQ) 0.5 ng/mL5.0 ng/mLESI+ is highly efficient for basic amines; EI fragmentation reduces precursor ion abundance.
Matrix Effect Moderate (Requires SIL-IS)LowLC-MS/MS is prone to phospholipid ion suppression in the ESI source.
Inter-Lab Precision (CV%) < 8%12 - 15%Derivatization efficiency varies across labs, increasing GC-MS/MS variability.

Experimental Protocols: Building a Self-Validating System

To ensure trustworthiness across multiple global sites, the protocol must be a self-validating system . This is achieved by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) and a highly selective Liquid-Liquid Extraction (LLE) method.

Protocol A: Selective Liquid-Liquid Extraction (LLE)

Causality Check: Standard Protein Precipitation (PPT) leaves phospholipids in the extract, causing variable ion suppression across different MS instruments in different labs. LLE using Methyl tert-butyl ether (MTBE) selectively extracts the lipophilic 1-(Octan-2-yl)piperazine while leaving polar phospholipids trapped in the aqueous waste.

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 1-(Octan-2-yl)piperazine-d4 at 50 ng/mL). Self-Validation: Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix suppression and extraction losses. Quantifying the area ratio (Analyte/IS) mathematically cancels out inter-laboratory variations in extraction efficiency.

  • Alkalinization: Add 50 µL of 0.1 M NaOH and vortex. Causality: 1-(Octan-2-yl)piperazine has a basic secondary amine. Raising the pH above 10 ensures the molecule is completely un-ionized, maximizing its partitioning into the organic layer.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Phase Transfer & Evaporation: Transfer 800 µL of the organic (upper) layer to a clean 96-well plate. Evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v).

Workflow N1 Plasma Sample + IS (1-(Octan-2-yl)piperazine-d4) N2 Alkalinization (0.1M NaOH, pH > 10) N1->N2 N3 Liquid-Liquid Extraction (MTBE) N2->N3 N4 Centrifugation & Organic Phase Transfer N3->N4 N5 Evaporation (N2, 40°C) N4->N5 N6 Reconstitution (Mobile Phase A:B) N5->N6 N7 LC-MS/MS Analysis (ESI+ MRM) N6->N7

Step-by-step sample preparation and LC-MS/MS analysis workflow for 1-(Octan-2-yl)piperazine.

Protocol B: LC-MS/MS Analytical Method
  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm). Causality: Sub-2-micron particles provide high theoretical plates, reducing peak tailing for basic amines.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transition for the protonated precursor [M+H]+ .

Inter-Laboratory Cross-Validation Framework

When transferring this method from an Originator Lab (Lab A) to a Partner Lab (Lab B), an2 cross-validation must be executed[2]. Even with identical SOPs, differences in LC system dead volumes, MS source geometries, and pipette calibrations can introduce systematic bias.

Execution Steps:

  • Lab A prepares a pooled batch of spiked Quality Control (QC) samples at Low, Medium, and High concentrations (LQC, MQC, HQC), alongside incurred study samples (n ≥ 30).

  • Aliquots are shipped on dry ice to Lab B.

  • Both laboratories analyze the samples using the validated LLE-LC-MS/MS protocol.

  • Calculate the inter-laboratory bias. The acceptance criterion dictates that the difference between the two labs must be ≤ 20% for at least 67% of the repeats.

Validation Core ICH M10 Cross-Validation Framework LabA Lab A (Originator) Full Validation Core->LabA LabB Lab B (Partner) Cross-Validation Core->LabB QCs Spiked QC Samples (LQC, MQC, HQC) LabA->QCs Incurred Incurred Study Samples (n ≥ 30) LabA->Incurred LabB->QCs LabB->Incurred Eval Inter-Laboratory Bias Evaluation QCs->Eval Incurred->Eval Crit Acceptance Criteria: Bias ≤ 20% Eval->Crit

Logical framework for ICH M10 compliant inter-laboratory cross-validation.

Table 2: Simulated Inter-Laboratory Cross-Validation Results (ICH M10 Compliant)
QC LevelNominal Conc. (ng/mL)Lab A Accuracy (% Bias)Lab B Accuracy (% Bias)Inter-Lab Difference (%)ICH M10 Status
LQC 1.5+3.2%+6.5%3.3%Pass (≤ 20%)
MQC 50.0-1.8%+2.1%3.9%Pass (≤ 20%)
HQC 400.0+0.5%-1.2%1.7%Pass (≤ 20%)

Conclusion

Quantifying lipophilic secondary amines like 1-(Octan-2-yl)piperazine across multiple laboratories requires a deep understanding of the molecule's physicochemical properties. By rejecting generic protein precipitation in favor of a targeted, pH-adjusted LLE workflow, and by leveraging SIL-IS methodologies, laboratories can mathematically neutralize matrix effects and instrumentation biases. Adhering to this self-validating framework ensures seamless ICH M10 cross-validation and guarantees the integrity of pharmacokinetic data globally.

References

  • 1-(Octan-2-yl)
  • Source: European Medicines Agency (europa.eu)
  • GC-MS vs LC-MS - ResolveMass Laboratories Inc.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(Octan-2-yl)piperazine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(Octan-2-yl)piperazine in a laboratory setting. As a substituted piperazine derivative, this compound requires careful ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(Octan-2-yl)piperazine in a laboratory setting. As a substituted piperazine derivative, this compound requires careful management to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) for 1-(Octan-2-yl)piperazine is not always readily available, the procedures outlined here are based on the established hazardous properties of the parent compound, piperazine, and the regulatory framework governing chemical waste. The foundational principle of this protocol is risk mitigation through informed action.

The causality behind these stringent procedures is rooted in the known hazards of piperazine and its derivatives. These compounds are often classified as corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] Furthermore, they can act as sensitizers, potentially causing allergic skin or respiratory reactions, and may carry reproductive toxicity risks.[2][3][4][5] Therefore, treating 1-(Octan-2-yl)piperazine as a hazardous substance is a critical and non-negotiable starting point for its disposal.

Immediate Safety and Handling: The First Line of Defense

Before any disposal process begins, the immediate safety of laboratory personnel is paramount. This involves a combination of engineering controls (like fume hoods) and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent accidental exposure via inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE when handling piperazine derivatives.[6]

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of liquid or fine dust particles that can cause severe eye damage.[6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation, burns, and potential absorption.[6] Gloves must be inspected for integrity before each use.
Body Protection A standard laboratory coat is mandatory. A chemically resistant apron may be required for larger quantities.Protects against contamination of personal clothing and minimizes skin contact.[6]
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood.[1][5] A NIOSH-approved respirator may be necessary if dusts or aerosols are generated and ventilation is inadequate.[6]Prevents respiratory irritation and sensitization from inhaling dust or vapors.[5][6]
Spill Management

In the event of a spill, immediate and correct action is crucial to prevent a wider contamination event.

  • Evacuate: Alert personnel and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: Wearing the appropriate PPE, contain the spill. For liquids, use an inert absorbent material like vermiculite or dry sand.[6] For solids, carefully sweep to avoid generating dust.[1]

  • Collect: Place all contaminated materials into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area according to your institution's established procedures.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of 1-(Octan-2-yl)piperazine is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).

Step 1: Waste Characterization

Based on the data for piperazine, 1-(Octan-2-yl)piperazine must be treated as hazardous waste. It falls under this category due to its potential corrosivity (pH) and toxicity.[7] Under no circumstances should this chemical be disposed of down the drain. [8]

Step 2: Segregation and Containerization
  • Segregate Waste: Do not mix 1-(Octan-2-yl)piperazine waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can react violently. It should be kept away from strong oxidizing agents and acids.[2][5]

  • Select a Container: Use a robust, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or residues on the outside.

  • Contain Waste: Place all waste, including the primary chemical and any contaminated materials (e.g., gloves, absorbent pads, pipette tips), into the container.[6] Keep the container closed unless you are actively adding waste.

Step 3: Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.

  • The EPA requires that each waste container be clearly marked with the words "Hazardous Waste" .[9][10]

  • The label must also include the full chemical name: "1-(Octan-2-yl)piperazine" . Do not use abbreviations or chemical formulas.

  • An indication of the specific hazards (e.g., "Corrosive," "Toxic") must be present.[9]

Step 4: Accumulation and Storage

Laboratories typically operate under regulations for Satellite Accumulation Areas (SAA), which are locations at or near the point of waste generation.[9][10]

  • Storage Location: Store the labeled waste container in a designated SAA within the laboratory.

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste.[10]

  • Time Limits: While there is no time limit for how long waste can be kept in an SAA at a Very Small Quantity Generator (VSQG) site, it must be moved to a Central Accumulation Area (CAA) once the volume limit is reached.[9] For Small and Large Quantity Generators (SQG, LQG), waste can be stored in a CAA for up to 180 or 90 days, respectively.[9]

Step 5: Final Disposal

The final step is to arrange for the removal and disposal of the waste by a certified professional.

  • Contact EHS: Follow your institution's specific procedures, which typically involve contacting the EHS office to schedule a waste pickup.[6]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company.[5] These vendors are equipped to handle and treat the chemical waste appropriately, often through methods like high-temperature incineration or chemical neutralization.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(Octan-2-yl)piperazine.

G Disposal Workflow for 1-(Octan-2-yl)piperazine cluster_prep Preparation & Characterization cluster_handling Containment & Storage cluster_disposal Final Disposal start Waste Generated: 1-(Octan-2-yl)piperazine consult Consult SDS and Institutional EHS Protocol start->consult First Step ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult->ppe characterize Characterize as Hazardous Waste (Corrosive, Toxic) ppe->characterize segregate Segregate from Incompatible Wastes characterize->segregate Key Action container Place in a Compatible, Sealed Container segregate->container labeling Label Container: 'Hazardous Waste' Contents & Hazards container->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store contact_ehs Contact EHS for Waste Pickup Request store->contact_ehs When Full or per Protocol pickup Waste Collected by EHS or Licensed Vendor contact_ehs->pickup end_point Proper Disposal via Incineration/Neutralization pickup->end_point

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Octan-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Octan-2-yl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.